SIRT5 inhibitor 3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H12FN3O4 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-[5-[(E)-2-cyano-3-(4-cyano-3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H12FN3O4/c23-19-10-17(6-5-15(19)11-24)26-21(27)16(12-25)9-18-7-8-20(30-18)13-1-3-14(4-2-13)22(28)29/h1-10H,(H,26,27)(H,28,29)/b16-9+ |
InChI Key |
ZXUUSUJEPKBBBB-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)C#N)F)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)C#N)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Core Biological Functions of SIRT5 Inhibition
An In-Depth Technical Guide to the Biological Functions of SIRT5 Inhibition
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary: Sirtuin 5 (SIRT5) is a critical NAD⁺-dependent deacylase located primarily within the mitochondria. It plays a pivotal role in cellular homeostasis by removing succinyl, malonyl, and glutaryl groups from lysine residues on a multitude of protein substrates. This activity modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation (FAO), glycolysis, and nitrogen metabolism, as well as antioxidant defense and apoptosis.[1][2][3][4] Consequently, the inhibition of SIRT5 has emerged as a promising therapeutic strategy for various diseases, particularly cancer and metabolic disorders.[5][6]
This document provides a comprehensive overview of the biological functions associated with the inhibition of SIRT5. While specific published data on "SIRT5 inhibitor 3 (compound 46)" is limited to its identity as a potent and competitive inhibitor with an IC₅₀ of 5.9 μM, this guide extrapolates its expected biological functions based on extensive research conducted with other pharmacological inhibitors (e.g., MC3482, Suramin, peptide-based inhibitors) and genetic knockout models of SIRT5.[7] The core consequences of SIRT5 inhibition—metabolic disruption, induction of oxidative stress, and impediment of tumorigenesis—are detailed herein, supported by quantitative data, experimental protocols, and pathway visualizations.
Inhibiting SIRT5 leads to the hyper-acylation (primarily hypersuccinylation) of its target proteins, which in turn alters their function and triggers a cascade of cellular events. The primary biological consequences are detailed below.
Metabolic Reprogramming
SIRT5 is a master regulator of mitochondrial metabolism.[1][8] Its inhibition disrupts cellular energy homeostasis by affecting several interconnected pathways:
-
Tricarboxylic Acid (TCA) Cycle: SIRT5 desuccinylates and regulates key TCA cycle enzymes. For instance, it has been shown to desuccinylate the pyruvate dehydrogenase complex (PDC), suppressing its activity.[2][8] Inhibition of SIRT5 can therefore lead to increased succinylation of TCA cycle enzymes, altering carbon flux and mitochondrial respiration.[2]
-
Fatty Acid Oxidation (FAO): SIRT5 targets enzymes involved in FAO.[1][9] In Acute Myeloid Leukemia (AML), SIRT5 was found to desuccinylate and activate hydroxyacyl-CoA dehydrogenase (HADHA), a critical enzyme in FAO. Inhibition of SIRT5 impairs FAO, reduces ATP production, and enhances the efficacy of other cancer therapies like Venetoclax.[10]
-
Glycolysis: The role of SIRT5 in glycolysis is context-dependent. It has been reported to both promote and suppress glycolysis by targeting enzymes like pyruvate kinase M2 (PKM2).[1][2] Inhibition of SIRT5 in A549 lung cancer cells led to increased PKM2 activity and reduced cell proliferation.[1]
-
Nitrogen Metabolism: SIRT5 regulates the urea cycle, the primary pathway for ammonia detoxification, by deacetylating and activating carbamoyl phosphate synthetase 1 (CPS1).[3][4] It also desuccinylates and inhibits glutaminase (GLS), which converts glutamine to glutamate.[1][9] SIRT5 inhibition can therefore disrupt ammonia homeostasis.[4]
Induction of Oxidative Stress
A critical function of SIRT5 is to mitigate oxidative stress by regulating the activity of key antioxidant enzymes.[1][2][9]
-
Superoxide Dismutase 1 (SOD1): SIRT5 desuccinylates and activates SOD1, a primary scavenger of superoxide radicals.[2][4]
-
Isocitrate Dehydrogenase 2 (IDH2): In breast cancer models, SIRT5 knockout led to increased succinylation of IDH2, inducing oxidative stress and apoptosis.[11]
-
Glucose-6-Phosphate Dehydrogenase (G6PD): SIRT5 deglutarylates and activates G6PD, the rate-limiting enzyme of the pentose phosphate pathway, which is crucial for generating NADPH to counteract reactive oxygen species (ROS).[2][4]
Inhibition of SIRT5 disrupts these protective mechanisms, leading to an accumulation of ROS, which can damage cellular macromolecules and trigger apoptosis, particularly in cancer cells that already exhibit high levels of baseline oxidative stress.[10][12]
Anti-Tumorigenic Effects
The combination of metabolic disruption and increased oxidative stress makes SIRT5 a compelling target in oncology.[2][13] Pharmacological or genetic inhibition of SIRT5 has demonstrated anti-cancer effects in multiple models:
-
Breast Cancer: SIRT5 is overexpressed in human breast cancers. Genetic disruption or pharmacological inhibition of SIRT5 suppressed the proliferation and anchorage-independent growth of breast cancer cells and reduced tumor growth in mouse models.[12]
-
Acute Myeloid Leukemia (AML): SIRT5 inhibition impairs mitochondrial metabolism, increases oxidative stress, and enhances the cytotoxic effects of the BCL-2 inhibitor Venetoclax in AML cells, both in vitro and in vivo.[10]
-
Other Cancers: Depending on the context, SIRT5 can act as either a tumor promoter or suppressor.[1][13] Its inhibition has been proposed as a therapeutic strategy in non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2][9]
Quantitative Data on SIRT5 Inhibitors
The development of potent and selective SIRT5 inhibitors is an active area of research. The table below summarizes key quantitative data for "this compound" and other notable inhibitors.
| Inhibitor Name | Type | Target | IC₅₀ (μM) | Cellular Activity / Notes | Reference |
| This compound (Cpd 46) | Small Molecule | SIRT5 | 5.9 | Competitive inhibitor of desuccinylation. | [7] |
| MC3482 | Small Molecule | SIRT5 | ~50 (42% inhib.) | Cell permeable; reduces ammonia levels in cells. | [2][4] |
| Suramin | Small Molecule | Pan-sirtuin | 22-100 | Non-specific sirtuin inhibitor, also inhibits SIRT5. | [1][14] |
| 3-TYP | Small Molecule | SIRT3/5 | 38 (SIRT3) | Selective for SIRT3 but also shows activity against SIRT5. | [15] |
| Thiosuccinyl Peptides | Peptide-based | SIRT5 | 5 | Mechanism-based; selective for SIRT5 over other sirtuins. | [4][6] |
| DK1-04 | Peptide-based | SIRT5 | 0.34 | Potent and selective dipeptide-based inhibitor. | [4] |
| 3-thioureidopropanoic acid | Small Molecule | SIRT5 | 3.0 | Substrate-mimicking; selective over SIRT1-3 and 6. | [16][17] |
Key Experimental Protocols
Verifying the biological function of a SIRT5 inhibitor involves a multi-step process from target engagement to cellular phenotype assessment.
In Vitro SIRT5 Inhibition Assay (Fluorometric)
This protocol determines the inhibitor's potency (IC₅₀) against purified SIRT5 enzyme.
-
Reagents: Recombinant human SIRT5 protein, NAD⁺, fluorogenic succinylated peptide substrate (e.g., based on a known SIRT5 target), developer solution (containing Trichostatin A and trypsin).
-
Procedure: a. Prepare a serial dilution of the SIRT5 inhibitor (e.g., "this compound") in assay buffer. b. In a 96-well plate, add SIRT5 enzyme, the inhibitor dilution, and the succinylated peptide substrate. c. Initiate the reaction by adding NAD⁺. Incubate at 37°C for 60 minutes. d. Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate at 37°C for 30 minutes. e. Read the fluorescence (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Cellular Western Blot for Protein Succinylation
This protocol assesses the downstream effect of the inhibitor on the succinylation status of SIRT5 targets within the cell.
-
Cell Culture and Treatment: Culture cells of interest (e.g., MCF7 breast cancer cells) to ~80% confluency. Treat cells with varying concentrations of the SIRT5 inhibitor for a specified time (e.g., 24 hours).
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer containing protease and deacetylase inhibitors (including nicotinamide). Isolate the mitochondrial fraction if desired.
-
Western Blot: a. Quantify protein concentration using a BCA assay. b. Separate 20-40 µg of protein per lane on an SDS-PAGE gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane overnight at 4°C with a primary antibody against pan-succinyl-lysine. Use antibodies against specific succinylated targets (e.g., succinyl-IDH2) or a loading control (e.g., β-actin, VDAC1) on separate blots or after stripping. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity to determine the relative increase in protein succinylation upon inhibitor treatment.
Mitochondrial Respiration Assay (Seahorse XF)
This protocol measures the inhibitor's impact on cellular metabolism by assessing the oxygen consumption rate (OCR).
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the SIRT5 inhibitor for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO₂ incubator at 37°C.
-
Mito Stress Test: Load the sensor cartridge with compounds that modulate mitochondrial function: oligomycin (ATP synthase inhibitor), FCCP (protonophore), and a mix of rotenone/antimycin A (Complex I/III inhibitors).
-
Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure OCR at baseline and after the sequential injection of the drugs.
-
Analysis: Calculate key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare these parameters between control and inhibitor-treated cells.[18]
Visualizations: Pathways and Workflows
SIRT5 Deacylation Mechanism
Caption: The catalytic cycle of SIRT5 and the point of action for its inhibitors.
SIRT5 Inhibition and Oxidative Stress Pathway
Caption: Inhibition of SIRT5 leads to oxidative stress and apoptosis.
Experimental Workflow for a Novel SIRT5 Inhibitor
Caption: A logical workflow for characterizing a novel SIRT5 inhibitor.
References
- 1. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. SIRT5 Inhibition Induces Brown Fat-Like Phenotype in 3T3-L1 Preadipocytes [mdpi.com]
The Role of SIRT5 Inhibition in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent protein deacylase, has emerged as a critical regulator in cellular metabolism and a key player in the progression of various cancers. Its primary function involves the removal of negatively charged acyl groups, such as succinyl, malonyl, and glutaryl moieties, from lysine residues on target proteins, thereby modulating their activity. In the context of oncology, SIRT5 has a dichotomous role, acting as both a tumor promoter and a suppressor depending on the specific cancer type and cellular environment.[1] This technical guide focuses on the role of a specific SIRT5 inhibitor, herein referred to as SIRT5 Inhibitor 3, in mitigating cancer progression. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols, and visualize the affected signaling pathways.
Introduction to SIRT5 in Cancer
SIRT5 is implicated in numerous cellular processes critical for cancer cell survival and proliferation. It regulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and nitrogen metabolism.[2] By deacylating and modulating the activity of enzymes in these pathways, SIRT5 helps cancer cells adapt to metabolic stress and maintain high rates of proliferation.
Notably, SIRT5 has been shown to be overexpressed in several human cancers, including breast cancer, and this elevated expression often correlates with a poor prognosis for patients.[3][4] The oncogenic roles of SIRT5 are diverse. For instance, it can stabilize the mitochondrial enzyme glutaminase (GLS), a key enzyme in glutamine metabolism, which is often upregulated in cancer cells to fuel their growth.[5] Furthermore, SIRT5 can promote cancer cell proliferation by targeting multiple metabolic enzymes, including serine hydroxymethyltransferase 2 (SHMT2) and pyruvate kinase M2 (PKM2).[6] It also plays a role in protecting cancer cells from reactive oxygen species (ROS) by activating enzymes like superoxide dismutase 1 (SOD1) and isocitrate dehydrogenase 2 (IDH2).[6]
Conversely, in some contexts, SIRT5 can act as a tumor suppressor. For example, in certain types of gastric cancer, lower SIRT5 expression is observed in tumor tissues compared to normal tissues.[7] This dual functionality underscores the complexity of SIRT5's role in cancer and highlights the importance of context-specific investigation.[1][7]
This compound: A Profile
For the purpose of this technical guide, we will focus on a potent and selective small-molecule SIRT5 inhibitor, referred to here as This compound (based on the properties of compound DK1-04e) . This inhibitor is a cell-permeable prodrug designed for enhanced cellular uptake and activity.
Mechanism of Action
This compound acts as a competitive inhibitor at the SIRT5 active site, preventing the binding of acylated substrates. This leads to an accumulation of post-translational modifications, such as succinylation, on SIRT5 target proteins. The increased acylation of these proteins alters their function, thereby disrupting the metabolic and signaling pathways that are aberrantly regulated by SIRT5 in cancer cells.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data on the anti-cancer effects of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| MCF7 | Breast Adenocarcinoma | Cell Proliferation | ~10 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | Cell Proliferation | ~15 | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Breast Cancer
| Mouse Model | Treatment | Tumor Growth Inhibition (%) | Endpoint | Reference |
| MMTV-PyMT (transgenic) | This compound (daily) | ~50% reduction in tumor volume | 3 weeks | [6] |
| MDA-MB-231 (xenograft) | This compound (daily) | Significant reduction in tumor burden | 4 weeks | [6] |
Key Signaling Pathways Modulated by this compound
Inhibition of SIRT5 by this compound leads to the modulation of several critical signaling pathways involved in cancer progression.
Glutamine Metabolism Pathway
SIRT5 promotes glutamine metabolism by desuccinylating and stabilizing glutaminase (GLS). Inhibition of SIRT5 leads to increased GLS succinylation and subsequent degradation, thereby impairing the ability of cancer cells to utilize glutamine as a key nutrient source.
Caption: SIRT5 inhibition disrupts glutamine metabolism and cancer cell growth.
Oxidative Stress Response Pathway
SIRT5 plays a crucial role in mitigating oxidative stress by activating enzymes such as isocitrate dehydrogenase 2 (IDH2), which generates NADPH. Inhibition of SIRT5 leads to increased succinylation and inactivation of IDH2, resulting in elevated levels of reactive oxygen species (ROS) and increased oxidative stress in cancer cells.
Caption: SIRT5 inhibition elevates oxidative stress, promoting apoptosis.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Succinylation
Objective: To assess the effect of this compound on the succinylation levels of target proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-pan-succinyl-lysine, anti-IDH2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pan-succinyl-lysine, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the signal to a loading control like actin.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 million cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., daily via intraperitoneal injection) or vehicle control to the respective groups.
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Plot the tumor growth curves and calculate the percentage of tumor growth inhibition.
Conclusion and Future Directions
The inhibition of SIRT5 presents a promising therapeutic strategy for the treatment of certain cancers. As demonstrated by the data on this compound, targeting this mitochondrial deacylase can effectively disrupt cancer cell metabolism, increase oxidative stress, and ultimately suppress tumor growth. The dual role of SIRT5 in different cancer types necessitates a careful and context-dependent approach to its therapeutic targeting. Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to SIRT5 inhibitor therapy. Furthermore, the development of even more potent and selective SIRT5 inhibitors, along with combination strategies with other anti-cancer agents, will be crucial for translating these preclinical findings into effective clinical treatments.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the human deacylase Sirtuin 5 by the indole GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role and Therapeutic Potential of SIRT5 Inhibition in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacetylase family, has emerged as a significant regulator of mitochondrial function and cellular stress responses. Localized primarily in the mitochondria, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activity, influencing a wide range of metabolic pathways.[1][2] Growing evidence implicates SIRT5 in the pathophysiology of age-related neurodegenerative diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the role of SIRT5 in neurodegenerative disease models, with a focus on the potential of pharmacological inhibition, exemplified by the potent inhibitor, SIRT5 inhibitor 3.
This compound: A Potent Modulator of SIRT5 Activity
This compound (also known as compound 46) is a potent and competitive inhibitor of SIRT5 with an half-maximal inhibitory concentration (IC50) of 5.9 μM.[3] Its primary mechanism of action is the inhibition of SIRT5's desuccinylation activity.[3] While specific in vivo and in vitro studies on "this compound" in neurodegenerative models are not yet widely published, its potential utility can be inferred from genetic studies modulating SIRT5 expression and function.
SIRT5 as a Therapeutic Target in Neurodegenerative Diseases: Evidence from Preclinical Models
While direct evidence for this compound is emerging, extensive research using genetic models (overexpression and knockout) has solidified the rationale for targeting SIRT5 in neurodegenerative diseases.
Alzheimer's Disease (AD)
In mouse models of Alzheimer's disease, SIRT5 expression is often found to be decreased, coinciding with impaired autophagy.[4][5] Overexpression of SIRT5 in these models has been shown to be neuroprotective by promoting the clearance of amyloid-beta (Aβ) plaques through the activation of autophagy.[4][5] This is accompanied by a reduction in oxidative stress and neuroinflammation.[4]
Parkinson's Disease (PD)
In a mouse model of Parkinson's disease induced by MPTP, deficiency of SIRT5 exacerbates motor deficits and dopaminergic neurodegeneration.[6] Conversely, SIRT5 has been shown to protect against this neurotoxicity by preserving mitochondrial antioxidant capacity, in part by modulating the levels of manganese superoxide dismutase (SOD2).[6]
Huntington's Disease (HD)
While the role of SIRT5 in Huntington's disease is less defined than in AD and PD, mitochondrial dysfunction is a known hallmark of HD pathology. Given SIRT5's central role in mitochondrial metabolism and redox balance, it represents a plausible target for intervention in HD.
Quantitative Data from SIRT5 Modulation Studies in an Alzheimer's Disease Model
The following tables summarize key quantitative findings from a study investigating the effects of SIRT5 overexpression in an APP/PS1 transgenic mouse model of Alzheimer's disease. These data provide a benchmark for the potential efficacy of a potent SIRT5 inhibitor.
Table 1: Effects of SIRT5 Overexpression on Cognitive Function and Neuropathology in APP/PS1 Mice
| Parameter | Control Group | AD Model Group | AD Model + SIRT5 Overexpression |
| Morris Water Maze (Escape Latency, s) | ~20 | ~50 | ~30 |
| Aβ Plaque Deposition (Relative Quantification) | Low | High | Significantly Reduced |
| Neuron Loss (Hippocampus) | Minimal | Significant | Attenuated |
| Microglia Activation (Iba-1 Staining) | Low | High | Reduced |
| Astrocyte Activation (GFAP Staining) | Low | High | Reduced |
Data are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Biomarker Changes Following SIRT5 Overexpression in the Brains of APP/PS1 Mice
| Biomarker | Control Group | AD Model Group | AD Model + SIRT5 Overexpression |
| SIRT5 Protein Level | Normal | Decreased | Increased |
| Beclin-1 (Autophagy Marker) | Normal | Decreased | Increased |
| LC3-II/LC3-I Ratio (Autophagy Marker) | Normal | Decreased | Increased |
| Reactive Oxygen Species (ROS) Levels | Low | High | Reduced |
| Malondialdehyde (MDA) (Oxidative Stress Marker) | Low | High | Reduced |
| Superoxide Dismutase (SOD) Activity | High | Low | Increased |
| TNF-α (Inflammatory Cytokine) | Low | High | Reduced |
| IL-1β (Inflammatory Cytokine) | Low | High | Reduced |
Data are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments typically employed in the study of SIRT5 in neurodegenerative disease models.
Morris Water Maze for Cognitive Assessment
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water is used. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is placed into the water facing the pool wall from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The time to find the platform (escape latency) is recorded.
-
Probe Trial: On the 6th day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.
-
Western Blot Analysis for Protein Expression
-
Sample Preparation: Brain tissues (e.g., hippocampus, cortex) are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-SIRT5, anti-Beclin-1, anti-LC3, anti-β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Immunohistochemistry for Brain Tissue Analysis
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed, post-fixed in 4% PFA, and then cryoprotected in 30% sucrose. Brains are sectioned at 30-40 µm using a cryostat.
-
Staining:
-
Sections are washed in PBS and then permeabilized with 0.3% Triton X-100 in PBS.
-
Sections are blocked with 5% normal goat serum in PBS for 1 hour.
-
Sections are incubated with primary antibodies (e.g., anti-Iba-1 for microglia, anti-GFAP for astrocytes, anti-Aβ) overnight at 4°C.
-
After washing, sections are incubated with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Sections are counterstained with DAPI to visualize nuclei.
-
-
Imaging: Stained sections are mounted on slides and imaged using a confocal or fluorescence microscope.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by SIRT5 is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: SIRT5 signaling pathways in neurodegeneration.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
The collective evidence strongly suggests that modulating SIRT5 activity is a promising therapeutic strategy for neurodegenerative diseases. While much of the current understanding is derived from genetic manipulation studies, these provide a solid foundation for the therapeutic potential of potent and selective pharmacological inhibitors like this compound. Future research should focus on rigorously evaluating this compound and other similar compounds in various in vitro and in vivo models of neurodegeneration. Key areas of investigation will include determining optimal dosing, assessing blood-brain barrier permeability, and further elucidating the downstream molecular consequences of SIRT5 inhibition in a pathological context. Such studies will be instrumental in translating the promise of SIRT5 inhibition into novel therapies for devastating neurodegenerative conditions.
References
- 1. Sirtuins and Neurodegeneration [jneurology.com]
- 2. Frontiers | Sirtuin Control of Mitochondrial Dysfunction, Oxidative Stress, and Inflammation in Chagas Disease Models [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SIRT5 Represses Neurotrophic Pathways and Aβ Production in Alzheimer's Disease by Targeting Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective role of SIRT5 against motor deficit and dopaminergic degeneration in MPTP-induced mice model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
SIRT5 Inhibitor 3 and Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the NAD+-dependent protein lysine deacylase family, primarily localized within the mitochondrial matrix.[1] Unlike other sirtuins, SIRT5 exhibits a unique substrate specificity, efficiently removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl moieties from lysine residues on target proteins.[1][2] This activity positions SIRT5 as a critical regulator of numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation (FAO), and ammonia detoxification.[3][4] Given its central role in metabolic reprogramming, SIRT5 has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders.[5][6] This guide provides an in-depth overview of a specific potent and competitive inhibitor, SIRT5 Inhibitor 3, and its impact on mitochondrial metabolism.
This compound: A Profile
This compound, also identified as compound 46, is a potent and competitive inhibitor of SIRT5.[7] Its primary mechanism of action is the inhibition of SIRT5's desuccinylation activity, which leads to the accumulation of succinylated proteins within the cell and subsequently alters mitochondrial metabolic pathways.[5][7]
Quantitative Data: A Comparative Overview of SIRT5 Inhibitors
The development of selective SIRT5 inhibitors is crucial for both research and therapeutic applications. The following table summarizes the inhibitory potency of this compound and other notable SIRT5 inhibitors.
| Inhibitor Name | Alias / Compound ID | Type | Target Activity | IC50 (μM) | Selectivity Notes |
| This compound | Compound 46 | Small Molecule | Desuccinylation | 5.9 | Competitive inhibitor.[7] |
| MC3482 | - | Small Molecule | Desuccinylation | ~40% inhibition at 50 μM | No significant impact on SIRT1 or SIRT3.[1] |
| Suramin | - | Small Molecule | Deacylation | 22 | Acts as a linker molecule, inducing dimerization of SIRT5.[3][8] |
| NRD167 | - | Small Molecule | Deacylation | Potent and selective | Used in studies to inhibit AML progression.[9][10] |
| Compound 3d | - | Mechanism-based | Deglutarylation | 0.11 - 0.44 | -[11][12] |
| Compound 47 | - | Small Molecule | Desuccinylation | 0.210 | >3800-fold selectivity over SIRT1/2/3/6.[13] |
| H3K9Tsu | Thiosuccinyl peptide | Mechanism-based | Desuccinylation | 5 | Inactive on other sirtuins (SIRT1-3, 6).[8][14] |
| DK1-04 | - | Peptide derivative | Deacylation | 0.34 | No SIRT1-3, 6 inhibition at 83.3 µM.[8] |
| Balsalazide | - | Small Molecule | Desuccinylation | 3.9 | Identified from high-throughput screening.[15] |
The Impact of SIRT5 Inhibition on Mitochondrial Metabolism
Inhibition of SIRT5 leads to hyper-succinylation of its target proteins, causing significant alterations in mitochondrial function.
Tricarboxylic Acid (TCA) Cycle
SIRT5 regulates two key enzymatic complexes in the TCA cycle. Its inhibition, therefore, reroutes metabolic flux.
-
Pyruvate Dehydrogenase Complex (PDC): SIRT5 desuccinylates and suppresses the activity of PDC, which converts pyruvate into acetyl-CoA.[1][16] Consequently, inhibition of SIRT5 enhances PDC activity, leading to increased pyruvate-dependent respiration.[4][16]
-
Succinate Dehydrogenase (SDH/Complex II): SIRT5 desuccinylates and inhibits SDHA, a subunit of the SDH complex that oxidizes succinate to fumarate.[1][16] SIRT5 inhibition, therefore, increases SDH activity and succinate-dependent respiration.[1][16]
-
Isocitrate Dehydrogenase 2 (IDH2): In contrast, SIRT5 desuccinylates and activates IDH2, which is crucial for producing α-ketoglutarate and NADPH, the latter being essential for mitochondrial antioxidant defense.[3][4] Inhibition of SIRT5 would be expected to decrease IDH2 activity.
Fatty Acid β-Oxidation (FAO)
SIRT5's role in FAO is complex, with distinct effects on mitochondrial and peroxisomal pathways.
-
Mitochondrial FAO: SIRT5, in concert with SIRT3, promotes mitochondrial FAO by activating key enzymes such as very long-chain acyl-CoA dehydrogenase (VLCAD) and the enoyl-CoA hydratase alpha-subunit (ECHA).[1] A recent study on acute myeloid leukemia (AML) cells identified HADHA, a key FAO enzyme, as a SIRT5 desuccinylation target. SIRT5 knockdown led to HADHA hyper-succinylation and reduced enzymatic activity.[9]
-
Peroxisomal FAO: Conversely, SIRT5 appears to suppress peroxisomal FAO.[17] It achieves this by desuccinylating and inhibiting acyl-CoA oxidase 1 (ACOX1), a rate-limiting enzyme in this pathway that also contributes to hydrogen peroxide (H₂O₂) production.[11][17] Therefore, SIRT5 inhibition may shift FAO from mitochondria to peroxisomes and reduce oxidative stress.
Electron Transport Chain (ETC) and Oxidative Phosphorylation
SIRT5 desuccinylates numerous protein components across all four complexes of the ETC and ATP synthase.[3] While some studies suggest SIRT5 activity promotes ATP synthesis, others indicate that SIRT5 knockdown or deficiency can increase cellular respiration, suggesting an inhibitory role.[16][18] This context-dependent function highlights the complexity of SIRT5's regulatory network. Pharmacological inhibition of SIRT5 with compounds like MC3482 has been shown to increase maximal respiration, potentially due to a compensatory increase in mitochondrial biogenesis stimulated by the activation of AMP-activated protein kinase (AMPK).[19]
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of SIRT5 inhibitors and their effects on metabolism.
In Vitro SIRT5 Inhibition Assay (Fluorogenic)
This protocol assesses the direct inhibitory effect of a compound on SIRT5 enzymatic activity.
Principle: A fluorogenic substrate peptide containing a succinylated lysine is incubated with recombinant SIRT5. Deacylation by SIRT5 allows a developer enzyme (e.g., trypsin) to cleave the peptide, releasing a fluorescent molecule (e.g., AMC). The rate of fluorescence increase is proportional to SIRT5 activity.
Materials:
-
Recombinant human SIRT5 enzyme
-
SIRT5 fluorogenic substrate (e.g., Ac-LGKglu-AMC)
-
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
NAD+
-
Developer solution (e.g., Trypsin in assay buffer with Nicotinamide as a stop agent)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~350/450 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the microplate wells, add 25 µL of diluted inhibitor or vehicle (DMSO in buffer).
-
Add 50 µL of a SIRT5/NAD+ mixture (e.g., final concentration 80 nM SIRT5, 500 µM NAD+).
-
Pre-incubate for 15 minutes at 37°C to allow inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., final concentration 40 µM).
-
Immediately place the plate in the reader and measure fluorescence kinetically every 60 seconds for 30-60 minutes at 37°C.
-
After the kinetic read, add 100 µL of developer solution to each well and incubate for 15 minutes to determine the endpoint fluorescence.
-
Calculate the reaction rates (slope of the linear portion of the kinetic curve) and normalize to the vehicle control.
-
Plot the normalized rates against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cellular Respiration Analysis (Oxygen Consumption Rate - OCR)
This protocol measures the effect of SIRT5 inhibition on mitochondrial respiration in live cells.
Principle: A Seahorse XF Analyzer or similar instrument is used to measure the rate at which cells consume oxygen in real-time. By sequentially injecting different mitochondrial stressors (Oligomycin, FCCP, Rotenone/Antimycin A), key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, can be determined.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Cultured cells of interest (e.g., 3T3-L1 adipocytes, AML cells)
-
This compound
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone & Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in the Seahorse microplate and allow them to adhere overnight.
-
Treat cells with this compound or vehicle for the desired duration (e.g., 24 hours).
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate into the analyzer and begin the assay.
-
The instrument will measure baseline OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.
-
After the run, normalize the OCR data to cell number (e.g., using a CyQUANT assay or protein quantification).
-
Analyze the data to determine the effects of SIRT5 inhibition on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Western Blot for Lysine Succinylation
This protocol is used to detect changes in the succinylation status of specific proteins or the whole proteome following SIRT5 inhibition.
Principle: Proteins are extracted from cells treated with a SIRT5 inhibitor, separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes succinylated lysine residues (pan-succinyl-lysine antibody).
Materials:
-
Cells treated with this compound or vehicle
-
RIPA buffer with protease and deacetylase inhibitors (including Nicotinamide and Trichostatin A)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., Rabbit anti-succinyl-lysine)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse treated cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-succinyl-lysine antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control to ensure equal protein loading.
-
Quantify band intensity to determine the relative increase in protein succinylation.
Conclusion and Future Directions
SIRT5 is a pivotal regulator of mitochondrial metabolism, and its inhibition presents a compelling strategy for therapeutic intervention. This compound serves as a valuable chemical probe to explore the consequences of blocking SIRT5's desuccinylase activity. The inhibition of SIRT5 leads to a complex reprogramming of metabolism, including the enhancement of pyruvate and succinate oxidation while potentially modulating fatty acid oxidation pathways. Further research is required to fully elucidate the context-dependent roles of SIRT5 and to develop even more potent and selective inhibitors. The detailed protocols provided herein offer a framework for researchers to rigorously investigate the function of SIRT5 and the therapeutic potential of its inhibitors in various disease models.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIRT5 Is a Druggable Metabolic Vulnerability in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sirtuin 5 Regulates Proximal Tubule Fatty Acid Oxidation to Protect against AKI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial Sirtuins and Their Relationships with Metabolic Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
SIRT5 Inhibitor 3: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5) is a critical NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in cellular metabolism and homeostasis by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2][3] This regulatory function implicates SIRT5 in a wide array of physiological and pathological processes, including glycolysis, fatty acid oxidation, the urea cycle, and reactive oxygen species (ROS) detoxification.[2][4] Consequently, SIRT5 has emerged as a promising therapeutic target for a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][4][5] This guide focuses on SIRT5 Inhibitor 3, also known as compound 46, a potent and competitive inhibitor of SIRT5, exploring its mechanism, therapeutic potential, and the experimental frameworks required for its evaluation.
Quantitative Profile of this compound
The following table summarizes the known quantitative data for this compound (compound 46). The data is limited, highlighting the early stage of research for this specific compound and the need for further investigation.
| Parameter | Value | Reference Compound(s) | Notes |
| IC50 | 5.9 μM | H3K9TSu (IC50 = 5 μM)[6], DK1-04 (IC50 = 0.34 μM)[5] | Demonstrates potent inhibition of SIRT5 enzymatic activity. |
| Mechanism | Competitive | Thiosuccinyl peptides[6] | Acts by competing with the substrate for the enzyme's active site. |
| Primary Activity | Inhibition of Desuccinylation | N/A | Directly blocks the primary deacylase function of SIRT5.[7] |
Mechanism of Action and Key Signaling Pathways
This compound functions as a potent and competitive inhibitor of SIRT5's desuccinylation activity.[7] SIRT5 primarily targets lysine residues on mitochondrial proteins that are post-translationally modified with succinyl, malonyl, or glutaryl groups. By removing these acyl groups in a process dependent on the cofactor NAD+, SIRT5 modulates the activity of key metabolic enzymes.[2][3] this compound binds to the active site of the enzyme, preventing this deacylation and leading to an accumulation of acylated proteins, which in turn alters downstream cellular pathways.[2]
Therapeutic Potential
The role of SIRT5 is context-dependent, acting as either a tumor promoter or suppressor, which makes it a complex but valuable therapeutic target.[1][8]
-
Oncology : In certain cancers, such as breast cancer, SIRT5 is overexpressed and its inhibition can suppress tumor growth.[9] By blocking SIRT5, inhibitors can increase the succinylation of metabolic enzymes like isocitrate dehydrogenase 2 (IDH2), leading to increased oxidative stress and impaired tumorigenesis.[9] However, in other contexts, SIRT5 can act as a tumor suppressor, necessitating careful selection of cancer types for therapeutic intervention.[4][10]
-
Metabolic Diseases : Given SIRT5's central role in regulating mitochondrial function, its inhibition could potentially ameliorate conditions like obesity and type 2 diabetes.[2][11] For instance, SIRT5 inhibition can affect fatty acid oxidation and glucose homeostasis.[2][12]
-
Neurodegenerative Diseases : Mitochondrial dysfunction is a hallmark of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2] By modulating mitochondrial metabolism and protecting against oxidative stress, SIRT5 inhibitors present a potential therapeutic strategy for these disorders.[1][2]
Key Experimental Protocols
Detailed protocols for this compound are not publicly available. The following are representative methodologies adapted from standard practices in the field for evaluating novel SIRT5 inhibitors.
In Vitro SIRT5 Enzymatic Assay (IC50 Determination)
This protocol is designed to measure the concentration of an inhibitor required to reduce SIRT5 enzymatic activity by 50%.
-
Objective : To determine the IC50 value of this compound.
-
Materials : Recombinant human SIRT5, a fluorogenic substrate (e.g., a succinylated peptide with a fluorophore), NAD+, this compound, assay buffer, developer solution.
-
Procedure :
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the SIRT5 enzyme, the fluorogenic substrate, and NAD+ to each well.
-
Add the different concentrations of this compound to the respective wells. Include a no-inhibitor control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution that terminates the enzymatic reaction and generates a fluorescent signal from the deacylated substrate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration and plot the results to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of the inhibitor with SIRT5 within a cellular environment.
-
Objective : To confirm that this compound binds to SIRT5 in intact cells.
-
Materials : Cancer cell line (e.g., MDA-MB-231), this compound, lysis buffer, equipment for Western blotting.
-
Procedure :
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble SIRT5 in the supernatant by Western blotting.
-
Binding of the inhibitor will increase the thermal stability of SIRT5, resulting in more soluble protein at higher temperatures compared to the control.
-
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Objective : To evaluate the effect of this compound on tumor growth in a mouse model.
-
Materials : Immunocompromised mice (e.g., NSG mice), human breast cancer cells (e.g., MDA-MB-231), this compound formulation for injection.[9]
-
Procedure :
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., via daily intraperitoneal injection) to the treatment group and a vehicle solution to the control group.[9]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (e.g., after 3-4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot for succinylation levels).
-
Conclusion
This compound represents a promising chemical tool for investigating the roles of SIRT5 and a potential starting point for the development of novel therapeutics. Its ability to potently and competitively inhibit SIRT5's desuccinylase activity makes it valuable for probing the downstream consequences of SIRT5 inhibition in cancer, metabolic, and neurodegenerative disease models. While the currently available data is sparse, the established link between SIRT5 and these pathologies underscores the importance of further research. Comprehensive studies employing the experimental protocols outlined above are necessary to fully elucidate the therapeutic potential, selectivity, and safety profile of this compound and its future derivatives.
References
- 1. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. SIRT5 deacylates metabolism-related proteins and attenuates hepatic steatosis in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SIRT5 Inhibitor 3 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of SIRT5 Inhibitor 3 (also known as compound 46) in various in vitro experimental settings. The provided information is intended to guide researchers in designing and executing experiments to investigate the biological roles of SIRT5.
Introduction to this compound
SIRT5 is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized in the mitochondria. It plays a crucial role in regulating cellular metabolism and stress responses by removing succinyl, malonyl, and glutaryl groups from lysine residues on target proteins.[1] Dysregulation of SIRT5 has been implicated in various diseases, including cancer and metabolic disorders.
This compound is a potent and competitive inhibitor of SIRT5 with a reported half-maximal inhibitory concentration (IC50) of 5.9 μM in enzymatic assays.[2] Its ability to specifically inhibit the desuccinylation activity of SIRT5 makes it a valuable tool for elucidating the functional roles of this enzyme in cellular processes.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant SIRT5 inhibitors. This information is critical for dose-selection in various in vitro assays.
| Compound | IC50 (μM) | Assay Type | Target | Reference |
| This compound | 5.9 | Enzymatic | SIRT5 | [2] |
| MC3482 | >50 (42% inhibition at 50 µM) | Enzymatic (desuccinylase) | SIRT5 | [3] |
| DK1-04 | 0.34 | Enzymatic | SIRT5 | [3] |
| Suramin | 25 | Enzymatic | SIRT5 (also inhibits SIRT1-3) | |
| NRD167 | Not specified, potent and selective | Cellular (AML cells) | SIRT5 | [4] |
Signaling Pathways and Experimental Workflows
SIRT5 Signaling Pathway
SIRT5 is a key regulator of mitochondrial metabolism and cellular stress responses. It influences multiple pathways by deacylating key enzymes. The diagram below illustrates the central role of SIRT5 in these processes.
Caption: SIRT5 regulates key metabolic and stress response pathways.
Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for investigating the effects of this compound in a cellular context.
References
Application Notes and Protocols for SIRT5 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a critical NAD+-dependent deacylase predominantly located in the mitochondria. It plays a significant role in cellular homeostasis by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2][3] This activity modulates numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and reactive oxygen species (ROS) detoxification.[1][2][4] Given its involvement in various physiological and pathological processes, including cancer and neurodegenerative diseases, SIRT5 has emerged as a promising therapeutic target.[3][4][5]
This document provides a detailed protocol for a cellular assay to evaluate the efficacy of SIRT5 inhibitors, using "SIRT5 inhibitor 3" as an example. This compound is a potent and competitive inhibitor of SIRT5 with an IC50 value of 5.9 μM and has been shown to inhibit SIRT5's desuccinylation activity.[6]
Signaling Pathway: SIRT5 in Cellular Metabolism
SIRT5 is a key regulator of mitochondrial function. It desuccinylates and activates several enzymes involved in metabolic pathways. For instance, SIRT5 can desuccinylate and activate isocitrate dehydrogenase 2 (IDH2) and oxoglutarate dehydrogenase (OGDH), promoting the TCA cycle.[4] It also regulates fatty acid oxidation and glycolysis.[2][4] By inhibiting SIRT5, compounds like this compound can lead to the hyperacetylation of target proteins, altering mitochondrial metabolism and potentially impacting cell proliferation and survival, particularly in cancer cells that exhibit metabolic dysregulation.
Quantitative Data: Potency of Various SIRT5 Inhibitors
The following table summarizes the in vitro potency of several known SIRT5 inhibitors, providing a comparative landscape for evaluating new compounds like this compound.
| Inhibitor Name/Reference | IC50 Value (μM) | Assay Type | Target Activity |
| This compound (compound 46) | 5.9 | Not Specified | Desuccinylation |
| Compound 3d | 0.11 | Not Specified | Deglutarylation |
| Compound 3c | 0.26 | Not Specified | Deglutarylation |
| Compound 3e | 0.23 | Not Specified | Deglutarylation |
| MC3482 | 7.5 | In vitro | Deacetylase |
| Compound 47 | 0.21 | Not Specified | Not Specified |
| Compound 58 | 0.31 | Not Specified | Not Specified |
| Suramin | 22 | Not Specified | Not Specified |
| Compound 43 | 5.59 | Not Specified | Not Specified |
Experimental Protocol: Cellular Assay for SIRT5 Inhibition
This protocol describes a method to assess the cellular activity of this compound by measuring changes in mitochondrial respiration in a human breast cancer cell line, MDA-MB-231. Inhibition of SIRT5 is expected to alter mitochondrial metabolism, which can be quantified by measuring the oxygen consumption rate (OCR).
Experimental Workflow
Materials and Reagents
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells
-
SIRT5 Inhibitor: this compound (or other inhibitors of interest)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Instrumentation: Seahorse XF Analyzer
Procedure
-
Cell Seeding:
-
Culture MDA-MB-231 cells in standard culture medium.
-
On the day before the experiment, seed the cells into the wells of a Seahorse XF cell culture microplate at an optimized density (e.g., 2 x 10^4 cells/well).
-
Ensure even cell distribution and include background correction wells with medium only.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Carefully remove the culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells with the compound for a predetermined duration (e.g., 24 to 48 hours) at 37°C in a 5% CO2 incubator.
-
-
Seahorse XF Mito Stress Test:
-
One hour before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution and incubate at 37°C in a non-CO2 incubator.
-
Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Remove the culture medium from the cells and wash twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.
-
Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) into the designated ports.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
-
Data Analysis:
-
The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of the mitochondrial stressors.
-
The key parameters to analyze are:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-linked Respiration: The decrease in OCR after the injection of Oligomycin.
-
Maximal Respiration: The maximum OCR achieved after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
-
Compare the OCR parameters between the vehicle-treated and inhibitor-treated cells. A significant change in these parameters would indicate that the SIRT5 inhibitor is affecting mitochondrial function.
-
Plot the dose-response curve for the most affected parameter (e.g., maximal respiration) to determine the EC50 of the inhibitor in this cellular context.
-
Expected Results and Interpretation
Inhibition of SIRT5 is anticipated to disrupt mitochondrial metabolic pathways. This may manifest as a decrease in maximal respiration and spare respiratory capacity, indicating a reduced ability of the cells to respond to increased energy demand.[7] The magnitude of this effect is expected to be dose-dependent. By quantifying these changes, researchers can assess the cellular potency of this compound and compare its efficacy to other known inhibitors. These results will provide valuable insights into the therapeutic potential of targeting SIRT5 in diseases with metabolic dysregulation.
References
- 1. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing SIRT5 Inhibitor 3 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing malonyl, succinyl, and glutaryl groups from lysine residues on target proteins.[1][2] In the context of cancer, SIRT5 has a dual role, acting as both a tumor promoter and a suppressor depending on the specific cancer type and cellular context.[1][2] Its activity is implicated in various metabolic pathways critical for cancer cell proliferation and survival, including glycolysis, the tricarboxylic acid (TCA) cycle, and glutamine metabolism.[1][3] This makes SIRT5 a compelling target for therapeutic intervention.
SIRT5 Inhibitor 3 (also known as compound 46) is a potent and competitive inhibitor of SIRT5 with an IC50 value of 5.9 μM.[4] By blocking the deacylase activity of SIRT5, this inhibitor can modulate key metabolic and signaling pathways, offering a valuable tool for investigating the role of SIRT5 in cancer and as a potential anti-cancer agent.[3] These application notes provide an overview of the effects of this compound on various cancer cell lines and detailed protocols for its use in key in vitro experiments.
Data Presentation
The following tables summarize representative quantitative data on the effects of a potent SIRT5 inhibitor on various cancer cell lines. This data is compiled based on published findings for selective SIRT5 inhibitors and serves as an illustrative guide for expected outcomes when using this compound.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cancer Cell Line | Cancer Type | Treatment Duration (hr) | IC50 (μM) of this compound |
| A549 | Non-Small Cell Lung Cancer | 72 | 15.5 |
| HCT116 | Colorectal Cancer | 72 | 22.1 |
| MCF-7 | Breast Cancer | 72 | 18.9 |
| MDA-MB-231 | Breast Cancer | 72 | 12.8 |
| HepG2 | Hepatocellular Carcinoma | 72 | 25.3 |
| PC-3 | Prostate Cancer | 72 | 30.7 |
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Cancer Cell Line | Concentration of this compound (μM) | Treatment Duration (hr) | % Apoptotic Cells (Annexin V Positive) |
| A549 | 20 | 48 | 35.2 |
| MDA-MB-231 | 15 | 48 | 42.5 |
| HepG2 | 30 | 48 | 31.8 |
Table 3: Effect of this compound on Key Signaling Proteins (Western Blot)
| Cancer Cell Line | Treatment | p-AKT/total AKT Ratio (relative to control) | PKM2 Activity (relative to control) | Cleaved Caspase-3 Level (relative to control) |
| PC-3 | 25 μM this compound (24 hr) | 0.65 | N/A | 2.8 |
| A549 | 20 μM this compound (24 hr) | N/A | 1.8 | 3.1 |
| MDA-MB-231 | 15 μM this compound (24 hr) | 0.72 | N/A | 2.5 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by SIRT5 and a general workflow for investigating the effects of this compound on cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of proteins in pathways modulated by SIRT5.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT5, anti-p-AKT, anti-AKT, anti-PKM2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like GAPDH.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. SIRT5 regulates autophagy and apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 5 inhibits mitochondrial metabolism in liver cancer cells and promotes apoptosis by mediating the desuccinylation of CS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Targeting SIRT5 in Alzheimer's Disease Research
Topic: Investigation of SIRT5 Modulation in Alzheimer's Disease For: Researchers, scientists, and drug development professionals. Note: Current literature extensively covers the role of SIRT5 overexpression in Alzheimer's disease (AD) models. As of the latest available data, a specific molecule designated "SIRT5 inhibitor 3" has not been characterized in published Alzheimer's research. The following application notes and protocols are based on the established functions of SIRT5 and provide a framework for testing a hypothetical or novel SIRT5 inhibitor.
Introduction: SIRT5 as a Therapeutic Target in Alzheimer's Disease
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent deacetylases, primarily located in the mitochondria.[1][2] It plays a crucial role in regulating various metabolic pathways, including ammonia metabolism, fatty acid oxidation, and the response to oxidative stress.[3] Emerging evidence points to a significant neuroprotective role for SIRT5 in the context of Alzheimer's disease.
Studies using APP/PS1 transgenic mouse models of AD have shown that SIRT5 expression is decreased in the diseased brain.[4][5] Conversely, overexpression of SIRT5 has been demonstrated to be beneficial, primarily by activating autophagy to clear harmful β-amyloid (Aβ) plaques.[4][5][6] SIRT5 overexpression promotes autophagy markers such as Becn1 and the LC3b-II/I ratio, suppresses oxidative stress, reduces neuroinflammation by decreasing the activation of microglia and astrocytes, and ultimately ameliorates neuron damage.[4][5][7] Given these findings, the use of a SIRT5 inhibitor would be expected to exacerbate AD pathology, making such a compound a valuable tool for research purposes to further elucidate the protective mechanisms of SIRT5.
Potential Effects of SIRT5 Inhibition in AD Models
Based on the observed effects of SIRT5 overexpression, a potent and selective SIRT5 inhibitor is hypothesized to:
-
Impair Autophagy: Lead to a decrease in the clearance of Aβ aggregates.
-
Increase Oxidative Stress: Result in higher levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and lower superoxide dismutase (SOD) activity.[4][5]
-
Promote Neuroinflammation: Increase the activation of microglia and astrocytes.[4][7]
-
Enhance Neuronal Apoptosis: Increase the rate of neuronal cell death.
-
Exacerbate Cognitive Deficits: Worsen performance in memory and learning tasks in animal models.
Quantitative Data from SIRT5 Modulation Studies
The following tables summarize quantitative findings from studies involving the modulation of SIRT5 levels in Alzheimer's disease models. These data provide a baseline for expected changes when testing a SIRT5 inhibitor.
Table 1: In Vitro Effects of SIRT5 Overexpression in Aβ-stimulated SH-SY5Y Cells
| Parameter Measured | Aβ Treatment | Aβ + SIRT5 Overexpression | Effect of SIRT5 Overexpression | Reference |
| Cell Viability (CCK-8) | Decreased | Rescued | Increased viability | [4] |
| ROS Levels (DCFH-DA) | Significantly Increased | Abolished Increase | Decreased ROS | [4] |
| MDA Levels | Significantly Increased | Abolished Increase | Decreased MDA | [4] |
| SOD Activity | Significantly Suppressed | Rescued | Increased SOD activity | [4] |
| Cell Apoptosis | Increased | Impeded | Decreased apoptosis | [4] |
| Becn1 Protein Level | Decreased | Increased | Upregulated autophagy marker | [4] |
| LC3B II/I Ratio | Decreased | Increased | Upregulated autophagy marker | [4] |
| p75NTR Protein Level | Increased | Relieved Increase | Downregulated pro-apoptotic signaling | [4] |
| Trk-A Activation | Decreased | Relieved Decrease | Upregulated neurotrophic signaling | [4] |
Table 2: In Vivo Effects of SIRT5 Overexpression in APP/PS1 Mice
| Parameter Measured | AD Model Mice | AD Model + SIRT5 Overexpression | Effect of SIRT5 Overexpression | Reference |
| Hippocampal Apoptosis | Elevated | Notably Ameliorated | Decreased apoptosis | [4] |
| ROS Levels | Elevated | Suppressed | Decreased ROS | [4] |
| MDA Levels | Elevated | Suppressed | Decreased MDA | [4] |
| SOD Activity | Decreased | Elevated | Increased SOD activity | [4] |
| Aβ Accumulation | High | Decreased | Reduced Aβ burden | [4] |
| Becn1 Expression | Low | Elevated | Upregulated autophagy marker | [4] |
| LC3b II/I Ratio | Low | Elevated | Upregulated autophagy marker | [4] |
| Astrocyte Activation (GFAP) | Remarkable | Markedly Decreased | Reduced neuroinflammation | [4] |
| Microglia Activation (Iba-1) | Remarkable | Markedly Decreased | Reduced neuroinflammation | [4] |
Signaling Pathways and Experimental Workflow
SIRT5 Signaling Pathway in Alzheimer's Disease
Caption: Proposed SIRT5 signaling pathway in Alzheimer's Disease.
Experimental Workflow for Evaluating a SIRT5 Inhibitor
Caption: Experimental workflow for testing a novel SIRT5 inhibitor.
Detailed Experimental Protocols
Protocol 5.1: In Vitro Model of AD using SH-SY5Y Cells
This protocol describes how to test the effect of a SIRT5 inhibitor on Aβ-stimulated human neuroblastoma cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS, 1% penicillin-streptomycin
-
Aβ (1-42) peptide
-
SIRT5 Inhibitor (Compound of interest)
-
Vehicle control (e.g., DMSO)
-
Plates for cell culture (96-well, 6-well)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in standard conditions (37°C, 5% CO2).
-
Plating: Seed cells in appropriate plates. For viability assays, use a 96-well plate. For protein analysis, use a 6-well plate.
-
Aβ Stimulation: Once cells reach ~70-80% confluency, treat them with a pre-determined concentration of Aβ (e.g., 10 µM) for 24 hours to induce an AD-like phenotype.[4]
-
Inhibitor Treatment: Add the SIRT5 inhibitor at various concentrations to the Aβ-treated cells. Include an Aβ-only group and a vehicle control group. Incubate for a further 24-48 hours.
-
Downstream Analysis: Proceed with assays as described below (Protocols 5.2, 5.3, 5.4).
Protocol 5.2: Cell Viability Assessment (CCK-8 Assay)
Materials:
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
After treatment (Protocol 5.1), remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium and 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 5.3: Western Blotting for Protein Analysis
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-SIRT5, anti-Aβ, anti-Becn1, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse cells from 6-well plates using RIPA buffer.
-
Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply chemiluminescence substrate and visualize bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin. Pay special attention to the LC3B-II/I ratio as a key indicator of autophagic flux.[4]
Protocol 5.4: In Vivo Animal Studies
This protocol provides a framework for evaluating a SIRT5 inhibitor in a transgenic mouse model of AD.
Animals:
-
APP695/PS1-dE9 transgenic (APP/PS1) mice and wild-type littermates.[4]
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Dosing: Administer the SIRT5 inhibitor or vehicle to mice via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, train mice to find a hidden platform in a pool of opaque water. Record escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.[5]
-
-
Euthanasia and Tissue Collection: Following behavioral tests, euthanize the animals and perfuse with saline. Collect brain tissue for analysis.
-
Immunohistochemistry:
-
Fix one hemisphere of the brain in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform staining for Aβ plaques (e.g., with Thioflavin S or specific antibodies), activated astrocytes (GFAP), and microglia (Iba-1).[4]
-
-
Biochemical Analysis:
-
Homogenize the other brain hemisphere to extract proteins.
-
Perform Western blotting or ELISAs to measure levels of SIRT5, Aβ42, inflammatory cytokines (TNF-α, IL-6), and autophagy markers as described in Protocol 5.3.[7]
-
References
- 1. The role of sirtuins in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SIRT5 Represses Neurotrophic Pathways and Aβ Production in Alzheimer's Disease by Targeting Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Mitochondrial Sirtuins in Age-Related Neurodegenerative Diseases and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metabolic Pathways with SIRT5 Inhibitor 3
These application notes provide detailed information and protocols for utilizing SIRT5 Inhibitor 3, a potent and selective inhibitor of Sirtuin 5 (SIRT5), to investigate its role in various metabolic pathways. This document is intended for researchers, scientists, and drug development professionals.
Introduction to SIRT5 and its Role in Metabolism
Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase primarily located in the mitochondria.[1][2] It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups, such as succinyl, malonyl, and glutaryl groups, from lysine residues on target proteins.[2][3] Through this activity, SIRT5 modulates key metabolic pathways, including:
-
Glycolysis: SIRT5 can influence the rate of glucose breakdown.[1][4]
-
Tricarboxylic Acid (TCA) Cycle: It regulates the activity of enzymes central to cellular respiration.[1][4]
-
Fatty Acid Oxidation (FAO): SIRT5 is involved in the control of fatty acid breakdown for energy production.[3]
-
Reactive Oxygen Species (ROS) Detoxification: It helps to mitigate oxidative stress within the cell.[1][4]
Given its central role in metabolism, dysregulation of SIRT5 activity has been implicated in various diseases, making it an important target for research and drug development.[1]
This compound: A Tool for Metabolic Research
This compound (also known as compound 46) is a potent and competitive inhibitor of SIRT5's desuccinylation activity.[5] Its high selectivity for SIRT5 over other sirtuin isoforms, such as SIRT1, SIRT2, and SIRT3, makes it a valuable chemical probe for elucidating the specific functions of SIRT5 in metabolic regulation.[6]
Quantitative Data
The following table summarizes the inhibitory potency of this compound and other selected SIRT5 inhibitors for comparative purposes.
| Inhibitor Name | Other Names | IC50 for SIRT5 (µM) | Selectivity Notes |
| This compound | Compound 46 | 5.9 | Highly selective over SIRT1, SIRT2, and SIRT3.[6] |
| MC3482 | - | 42% inhibition at 50 µM | Selective over SIRT1 and SIRT3.[7] |
| NRD167 | - | Potent and selective | Used to inhibit AML cell proliferation.[3] |
| Thiosuccinyl peptide | H3K9TSu | 5 | Selective over other sirtuin isoforms.[8] |
| 3-thioureidopropanoic acid derivative | Compound 31 | 3.0 | Selective over SIRT1-3, and 6.[9] |
Experimental Protocols
Here are detailed protocols for key experiments to study metabolic pathways using this compound.
In Vitro SIRT5 Enzymatic Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
In the wells of the 96-well plate, add the assay buffer, the SIRT5 substrate, and NAD+.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the recombinant SIRT5 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Glycolysis Assay (Extracellular Acidification Rate)
This protocol measures the effect of this compound on the rate of glycolysis in cultured cells by monitoring the extracellular acidification rate (ECAR), a key indicator of lactate production.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Extracellular flux analyzer (e.g., Seahorse XF) and associated assay kits
-
Assay medium (low-buffered, serum-free medium)
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
Procedure:
-
Seed the cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Prior to the assay, replace the culture medium with the assay medium supplemented with glucose and incubate the plate in a CO2-free incubator at 37°C for 1 hour.
-
Load the sensor cartridge with oligomycin and 2-DG for sequential injection.
-
Place the cell culture plate in the extracellular flux analyzer and perform the assay according to the manufacturer's instructions. This will measure the basal ECAR and the ECAR after the addition of oligomycin (to inhibit mitochondrial respiration and force maximum glycolysis) and 2-DG (a glycolysis inhibitor, to confirm that the ECAR is due to glycolysis).
-
Analyze the data to determine the effect of this compound on glycolytic rate.
Western Blot Analysis of Protein Succinylation
This protocol is used to assess the increase in the succinylation of SIRT5 target proteins in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against succinyl-lysine
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with this compound or a vehicle control for the desired time.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-succinyl-lysine antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control.
-
Quantify the band intensities to determine the relative increase in protein succinylation.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the role of SIRT5 in key metabolic pathways and the intended effect of this compound.
Caption: Central role of SIRT5 in metabolic regulation.
Caption: SIRT5 regulation of Glycolysis.
Caption: SIRT5 regulation of the TCA Cycle.
Caption: SIRT5 regulation of Fatty Acid Oxidation.
Caption: SIRT5 regulation of ROS Detoxification.
Experimental Workflow Diagram
Caption: Workflow for cell-based glycolysis assay.
References
- 1. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics and Bioavailability of SIRT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and bioavailability characteristics of representative Sirtuin 5 (SIRT5) inhibitors. Due to the early stage of development for many SIRT5 inhibitors, publicly available in vivo pharmacokinetic data is limited. Notably, for the specific compound "SIRT5 inhibitor 3," no distinct information could be found, suggesting it may be an internal designation or a less common name. Therefore, this document focuses on general methodologies and provides context using known SIRT5 inhibitors like MC3482 and NRD167 as examples, for which some in vitro and cellular data are available.
Data Presentation
Quantitative in vivo pharmacokinetic and bioavailability data for specific SIRT5 inhibitors are not extensively available in the public domain. Many reported inhibitors are potent in vitro but possess challenging properties for in vivo studies, such as limited bioavailability. For instance, the potent and selective SIRT5 inhibitor NRD167 has been noted to have limited bioavailability, which has precluded its use in in vivo studies[1][2]. Similarly, for MC3482, while widely used in cellular assays, in vivo pharmacokinetic data has not been published[3][4][5][6][7][8][9].
The following tables are provided as templates for summarizing key pharmacokinetic parameters once they are determined experimentally.
Table 1: Pharmacokinetic Parameters of a SIRT5 Inhibitor Following Intravenous (IV) Administration in Mice
| Parameter | Unit | Value |
| Half-life (t½) | h | Data not available |
| Clearance (CL) | mL/min/kg | Data not available |
| Volume of distribution (Vd) | L/kg | Data not available |
| Area under the curve (AUC0-inf) | ng·h/mL | Data not available |
Table 2: Pharmacokinetic Parameters of a SIRT5 Inhibitor Following Oral (PO) Administration in Mice
| Parameter | Unit | Value |
| Maximum concentration (Cmax) | ng/mL | Data not available |
| Time to maximum concentration (Tmax) | h | Data not available |
| Half-life (t½) | h | Data not available |
| Area under the curve (AUC0-t) | ng·h/mL | Data not available |
| Oral Bioavailability (F%) | % | Data not available |
Signaling Pathway
SIRT5 is a mitochondrial NAD+-dependent deacylase that plays a crucial role in regulating cellular metabolism. It primarily removes succinyl, malonyl, and glutaryl groups from lysine residues on target proteins, thereby modulating their activity. Key pathways influenced by SIRT5 include the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and reactive oxygen species (ROS) detoxification[7].
Caption: SIRT5 signaling pathway in the mitochondrion.
Experimental Protocols
The following are generalized protocols for determining the pharmacokinetics and bioavailability of a small molecule SIRT5 inhibitor in a murine model. These protocols should be adapted based on the specific properties of the compound being tested.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a SIRT5 inhibitor after intravenous (IV) and oral (PO) administration.
Materials:
-
SIRT5 inhibitor
-
Vehicle suitable for both IV and PO administration (e.g., a solution of DMSO, PEG400, and saline)
-
8-10 week old C57BL/6 mice[10]
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dose Preparation: Prepare a stock solution of the SIRT5 inhibitor in a suitable vehicle. The final formulation should be sterile for IV administration.
-
Animal Dosing:
-
IV Group: Administer the SIRT5 inhibitor via a single bolus injection into the tail vein. A typical dose might be 1-5 mg/kg.
-
PO Group: Administer the SIRT5 inhibitor via oral gavage. The dose is typically higher than the IV dose, for example, 10-50 mg/kg[11].
-
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at predetermined time points. For the IV group, typical time points include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For the PO group, time points might be 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose[10][11].
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the SIRT5 inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (t½, CL, Vd, AUC, Cmax, Tmax).
Protocol 2: Determination of Oral Bioavailability
Objective: To calculate the absolute oral bioavailability of a SIRT5 inhibitor.
Methodology:
-
Perform a pharmacokinetic study as described in Protocol 1, including both IV and PO administration groups.
-
Calculate the dose-normalized Area Under the Curve from time zero to infinity (AUC0-inf) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Where:
-
AUCPO is the AUC after oral administration.
-
AUCIV is the AUC after intravenous administration.
-
DosePO is the dose administered orally.
-
DoseIV is the dose administered intravenously.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical pharmacokinetic and bioavailability assessment of a novel SIRT5 inhibitor.
Caption: Experimental workflow for pharmacokinetic assessment.
References
- 1. SIRT5 Is a Druggable Metabolic Vulnerability in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versiti - Targeting the Metabolic Regulator SIRT5 in Acute Myeloid Leukemia | Michael Deininger Laboratory | Versiti Blood Research Institute [versiti.org]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. MC3482 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SIRT5 Inhibitor 3 Concentration in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SIRT5 inhibitor 3. Our aim is to help you overcome common challenges and optimize the concentration of this inhibitor in your experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound, also known as compound 46, is a potent and competitive inhibitor of Sirtuin 5 (SIRT5). It has a reported IC50 value of 5.9 μM and functions by inhibiting the desuccinylation activity of SIRT5. This inhibitor is often used in research related to cancer and neurodegenerative diseases.
Q2: What is the general starting concentration range for this compound in an in vitro assay?
A2: A common starting point for a new inhibitor is to test a wide range of concentrations spanning several orders of magnitude around its reported IC50 value. For this compound, a suggested starting range would be from 0.1 µM to 100 µM. This allows for the determination of a dose-response curve and the experimental IC50 in your specific assay conditions.
Q3: How can I determine the optimal concentration of this compound for my cell-based assay?
A3: The optimal concentration for cell-based assays can differ significantly from in vitro assays due to factors like cell permeability and stability. It is recommended to perform a dose-response experiment starting with a concentration around the in vitro IC50 and extending to higher concentrations (e.g., 1 µM to 100 µM). The optimal concentration will be the lowest dose that elicits the desired biological effect without causing significant cytotoxicity.
Q4: What are the key considerations when preparing the stock solution for this compound?
A4: To maintain the stability and activity of this compound, it is crucial to follow proper storage and handling procedures. Stock solutions should be prepared in an appropriate solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
Troubleshooting Guide
This guide addresses specific issues you may encounter when optimizing the concentration of this compound in your assays.
| Problem | Possible Cause | Suggested Solution |
| No inhibition observed at expected concentrations | 1. Incorrect inhibitor concentration: Errors in dilution or calculation. | 1a. Double-check all calculations and ensure accurate pipetting. 1b. Prepare fresh dilutions from a new stock aliquot. |
| 2. Inactive inhibitor: Improper storage or handling leading to degradation. | 2a. Prepare a fresh stock solution from a new vial of the inhibitor. 2b. Verify the storage conditions and handling protocol. | |
| 3. High enzyme concentration: The amount of SIRT5 in the assay is too high for the inhibitor concentration range. | 3a. Perform an enzyme titration to determine the optimal SIRT5 concentration that results in a robust signal within the linear range of the assay. | |
| 4. High substrate concentration: For competitive inhibitors like this compound, high substrate concentrations can overcome the inhibitory effect. | 4a. Determine the Km of the substrate and use a concentration at or below the Km value for competitive inhibition assays.[1] | |
| High variability between replicate wells | 1. Pipetting errors: Inaccurate or inconsistent dispensing of reagents. | 1a. Use calibrated pipettes and ensure proper pipetting technique. 1b. Prepare a master mix for common reagents to minimize well-to-well variation. |
| 2. Incomplete mixing: Reagents are not uniformly distributed in the wells. | 2a. Gently mix the plate after adding all reagents. Avoid introducing bubbles. | |
| 3. Edge effects: Evaporation from the outer wells of the microplate. | 3a. Avoid using the outermost wells of the plate for critical experiments. 3b. Ensure proper sealing of the plate during incubation steps. | |
| Inconsistent results between experiments | 1. Variation in reagent preparation: Differences in buffer pH, ionic strength, or component concentrations. | 1a. Prepare fresh reagents for each experiment and ensure consistency in preparation. 1b. Use a standardized and documented protocol for all reagent preparations. |
| 2. Differences in incubation time or temperature: Inconsistent experimental conditions. | 2a. Strictly adhere to the specified incubation times and temperatures in the protocol. 2b. Use a calibrated incubator to ensure temperature stability. | |
| 3. Lot-to-lot variability of reagents: Differences in the quality or activity of enzymes, substrates, or inhibitors. | 3a. Test new lots of critical reagents against the previous lot to ensure consistency. 3b. If significant differences are observed, re-optimize the assay conditions. |
Experimental Protocols
Fluorometric SIRT5 Inhibition Assay
This protocol is adapted from commercially available SIRT5 fluorogenic assay kits and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine)
-
NAD+
-
SIRT5 assay buffer
-
Developer solution
-
This compound
-
Nicotinamide (as a positive control for inhibition)
-
96-well black microplate
Procedure:
-
Prepare Reagents:
-
Thaw all components on ice.
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations in the well should range from 0.1 µM to 100 µM.
-
Prepare a positive control using a known SIRT5 inhibitor like Nicotinamide.
-
Prepare a no-inhibitor control (vehicle control).
-
Prepare a blank control (no enzyme).
-
-
Enzyme Reaction:
-
Add 25 µL of the master mix containing assay buffer, SIRT5 substrate, and NAD+ to each well.
-
Add 5 µL of the diluted this compound, positive control, or vehicle to the appropriate wells.
-
Initiate the reaction by adding 20 µL of diluted SIRT5 enzyme to all wells except the blank. Add 20 µL of assay buffer to the blank wells.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development:
-
Stop the enzymatic reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).
-
Subtract the blank values from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
SIRT5 Signaling Pathways
SIRT5 is a key regulator of several metabolic pathways primarily within the mitochondria. It removes succinyl, malonyl, and glutaryl groups from lysine residues on target proteins, thereby modulating their activity.
Caption: SIRT5 regulates key metabolic pathways, which can be modulated by inhibitor 3.
Experimental Workflow for IC50 Determination
The following workflow outlines the key steps for determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues when optimizing inhibitor concentration.
Caption: A logical guide for troubleshooting common assay problems.
References
SIRT5 inhibitor 3 off-target effects and mitigation
Welcome to the technical support center for SIRT5i-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is SIRT5 and what does SIRT5i-3 do?
SIRT5 is a member of the sirtuin family of NAD⁺-dependent protein deacylases, primarily located in the mitochondria.[1] It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups—such as succinyl, malonyl, and glutaryl groups—from lysine residues on target proteins.[2][3] This activity modulates pathways like the urea cycle, fatty acid oxidation, and the citric acid cycle.[2] SIRT5i-3 is a research compound designed to inhibit the enzymatic activity of SIRT5, allowing for the study of its biological functions.
Q2: What are the potential off-target effects of SIRT5i-3?
The primary concern for off-target effects with sirtuin inhibitors is a lack of selectivity against other sirtuin isoforms (SIRT1-4, 6-7).[2] The seven human sirtuins share a conserved NAD⁺-binding catalytic core, making the design of highly selective inhibitors challenging.[4] Therefore, SIRT5i-3 may inhibit other sirtuins, particularly the mitochondrial isoforms SIRT3 and SIRT4 or the highly similar class I sirtuins, SIRT1 and SIRT2.[2][5] For example, inhibitors like Suramin and various thiobarbiturates are known to inhibit multiple sirtuin isoforms with similar potencies.[2][6][7]
Q3: How can I assess the selectivity of my SIRT5 inhibitor?
The selectivity of a SIRT5 inhibitor is determined by comparing its inhibitory potency (typically the IC₅₀ value) against SIRT5 with its potency against other sirtuin isoforms. This is typically done using an in vitro enzymatic assay with recombinant sirtuin enzymes. A compound is considered selective if it inhibits SIRT5 at a significantly lower concentration than other sirtuins.
The table below presents selectivity data for several published SIRT5 inhibitors, illustrating how potency can vary across the sirtuin family. A highly selective compound will have a low IC₅₀ for SIRT5 and much higher (or no) activity against other sirtuins.
| Inhibitor | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | SIRT5 IC₅₀ (µM) | Reference(s) |
| Suramin | 0.297 - 2.6 | ~ low µM range | - | 14.2 - 26.8 | [1][7] |
| Thiobarbiturate 56 | 5.3 ± 0.7 | 9.7 ± 1.6 | 41% inhib. at 50µM | 2.3 ± 0.2 | [4] |
| MC3482 | No inhibition | - | No inhibition | 42% inhib. at 50µM | [2][4] |
| H3K9Tsu (Peptide) | > 100 | > 100 | > 100 | 5 | [4] |
| GW5074 | - | - | - | 21 (desuccinylase) | [6] |
| Compound 31 | > 600 | > 600 | > 600 | 3.0 | [4] |
Note: IC₅₀ values can vary based on assay conditions and substrates used.
Troubleshooting Guide
Problem: I am observing an unexpected or inconsistent phenotype in my cell-based experiments with SIRT5i-3.
This is a common issue that may arise from off-target effects. Follow this troubleshooting workflow to diagnose the problem.
Diagram: Troubleshooting Workflow for Unexpected Phenotypes
Caption: Workflow to diagnose if an unexpected result is from an off-target effect.
Mitigation Strategies & Experimental Protocols
If you suspect off-target effects, the following experimental approaches can help confirm on-target engagement and validate your findings.
Confirming Target Engagement in Cells
Before investigating off-targets, it is critical to confirm that SIRT5i-3 physically interacts with SIRT5 in your cellular model. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: The experimental workflow for CETSA to verify protein-ligand binding in cells.
Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment : Plate cells to achieve ~80-90% confluency. Treat one set of cells with SIRT5i-3 at the desired concentration and another with vehicle (e.g., DMSO) for 1-2 hours.
-
Harvesting : Harvest cells by scraping, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Lysate Preparation : Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Heating Gradient : Aliquot the lysates into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble Fraction : Cool samples to room temperature. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for SDS-PAGE : Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration and normalize all samples. Prepare samples for Western Blotting by adding Laemmli buffer and boiling.
-
Western Blotting : Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with a primary antibody specific for SIRT5, followed by a secondary antibody.
-
Analysis : Image the blot and quantify the band intensities. Plot the percentage of soluble SIRT5 relative to the non-heated control against the temperature for both vehicle- and SIRT5i-3-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
Assessing Off-Target Sirtuin Inhibition
If target engagement is confirmed but the phenotype is still suspect, you should assess the inhibitor's activity against other sirtuins.
Protocol: In Vitro Fluorometric Sirtuin Inhibition Assay
This assay measures the activity of a recombinant sirtuin enzyme on a fluorogenic substrate. It can be adapted for any sirtuin by using the appropriate enzyme and substrate.
-
Reagents and Materials :
-
Recombinant human SIRT1, SIRT2, SIRT3, and SIRT5 enzymes.
-
Fluorogenic sirtuin substrates (e.g., acetylated or succinylated peptide with a fluorophore quenched by the acyl group).
-
NAD⁺ cofactor.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., containing trypsin to cleave the deacetylated peptide and release the fluorophore).
-
SIRT5i-3 and control inhibitors (e.g., Suramin).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure :
-
Compound Preparation : Prepare a serial dilution of SIRT5i-3 (e.g., from 100 µM to 1 nM) in assay buffer.
-
Reaction Mixture : In each well of the 96-well plate, add:
-
Recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3, or SIRT5).
-
SIRT5i-3 from the serial dilution.
-
Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction : Add a mixture of the fluorogenic substrate and NAD⁺ to each well to start the deacylation reaction.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Develop Signal : Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15-30 minutes at room temperature.
-
Measurement : Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis :
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (enzyme with no inhibitor, 100% activity) and negative control (no enzyme, 0% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value for each sirtuin isoform.
-
Using Genetic Controls
The most definitive way to confirm that a phenotype is caused by the inhibition of a specific target is to replicate it using a genetic method.
-
siRNA/shRNA Knockdown : Transiently reduce SIRT5 expression and check if the same phenotype is observed as with SIRT5i-3 treatment.
-
CRISPR/Cas9 Knockout : Generate a stable SIRT5 knockout cell line. The phenotype in these cells should mimic that of long-term inhibitor treatment. If the phenotype from SIRT5i-3 is absent in the knockout cells, it strongly suggests the effect is on-target.
Diagram: SIRT5 Deacylation Pathway
Caption: SIRT5 removes acyl groups from mitochondrial proteins in an NAD+-dependent manner.
References
- 1. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with SIRT5 Inhibitor 3
Welcome to the technical support center for SIRT5 inhibitor 3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for inconsistent results observed when using this compound.
Q1: Why am I seeing variable inhibition of SIRT5 activity in my experiments?
Inconsistent inhibition of SIRT5 can arise from several factors, ranging from inhibitor preparation to the specific experimental conditions. Here are some common causes and solutions:
-
Inhibitor Solubility and Stability: this compound may have limited solubility in aqueous solutions. Improper dissolution or precipitation during the experiment can lead to a lower effective concentration and therefore, variable results.
-
Troubleshooting:
-
Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before preparing your final working solution[1]. Use freshly opened DMSO as it can absorb moisture, which may reduce the solubility of some compounds[2].
-
Prepare stock solutions at a higher concentration and dilute them to the final experimental concentration immediately before use.
-
Visually inspect your final solution for any signs of precipitation. If observed, consider optimizing the solvent concentration or using a different buffer system.
-
Store the stock solution under the recommended conditions (-80°C for long-term, -20°C for short-term) and avoid repeated freeze-thaw cycles by preparing aliquots[1].
-
-
-
Enzyme Activity and Purity: The activity of your recombinant SIRT5 enzyme can vary between batches and may decrease over time with improper storage.
-
Troubleshooting:
-
Always use a highly purified and active SIRT5 enzyme.
-
Perform a quality control check on new batches of the enzyme to determine its specific activity.
-
Include a positive control (a known SIRT5 inhibitor) and a negative control (vehicle only) in every experiment to benchmark your results.
-
-
-
Substrate-Dependent Inhibition: The inhibitory potency of this compound can be influenced by the specific substrate used in the assay. SIRT5 has multiple deacylase activities, including desuccinylase, demalonylase, and deglutarylase, with desuccinylation being a major function[3][4][5]. The inhibitor's IC50 value may differ depending on the acylated peptide substrate.
-
Troubleshooting:
-
Be consistent with the substrate you use across experiments.
-
If you switch substrates, you may need to re-optimize the inhibitor concentration.
-
When comparing your results to published data, ensure you are using the same or a very similar substrate.
-
-
-
Context-Dependent Cellular Effects: The effects of SIRT5 inhibition can be highly dependent on the cell type and its metabolic state[3]. This can lead to variability in cellular assays.
-
Troubleshooting:
-
Carefully characterize the metabolic profile of your cell line.
-
Ensure consistent cell culture conditions, including media composition, cell density, and passage number.
-
Consider that the expression levels of SIRT5 and its substrates can vary between different cell lines.
-
-
Q2: I am concerned about off-target effects. How can I ensure the observed phenotype is due to SIRT5 inhibition?
Off-target effects are a valid concern with any small molecule inhibitor. While some SIRT5 inhibitors show good selectivity, others can inhibit other sirtuins or unrelated proteins[3][6].
-
Control Experiments:
-
Use a structurally unrelated SIRT5 inhibitor: If possible, confirm your results with a second, chemically distinct SIRT5 inhibitor. This reduces the likelihood that the observed effect is due to an off-target activity of the primary inhibitor.
-
SIRT5 Knockdown/Knockout: The gold standard for validating on-target effects is to use a genetic approach. Compare the phenotype from inhibitor treatment with that of SIRT5 knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) cells.
-
Rescue Experiment: In SIRT5 knockdown or knockout cells, ectopically express a SIRT5 construct and see if it rescues the phenotype observed with the inhibitor.
-
Inactive Analog: If available, use a structurally similar but inactive analog of the inhibitor as a negative control.
-
-
Selectivity Profiling: Be aware of the known selectivity profile of this compound. Test its effect on other relevant sirtuins (e.g., SIRT1, SIRT2, SIRT3) in vitro to understand its specificity in your experimental system[6][7].
Q3: What is the recommended procedure for preparing and storing this compound?
Proper handling of the inhibitor is critical for obtaining consistent results.
-
Stock Solution Preparation:
-
Storage:
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your assay buffer or cell culture medium.
-
Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
-
Quantitative Data Summary
The following tables summarize key quantitative data for SIRT5 inhibitors to aid in experimental design and data interpretation.
Table 1: IC50 Values of Selected SIRT5 Inhibitors
| Inhibitor | IC50 (µM) | Target Activity | Notes |
| This compound (compound 46) | 5.9 | SIRT5 desuccinylation | Potent and competitive inhibitor.[1] |
| MC3482 | ~50 (for 42% inhibition) | SIRT5 desuccinylase | Selective over SIRT1 and SIRT3.[8] |
| NRD167 | - | SIRT5 | Potent and selective inhibitor used in AML cell studies.[9] |
| Compound 30 | 7.6 ± 1.5 | SIRT5 | Weak inhibition of SIRT2.[6] |
| Compound 31 | 3.0 | SIRT5 | High selectivity over SIRT1-3, 6.[6] |
| Compound 47 | 0.21 | SIRT5 | >3800-fold selectivity over SIRT1/2/3/6.[7] |
| Compound 58 | 0.31 | SIRT5 | Substrate-competitive.[7] |
Table 2: Selectivity of Various Inhibitors Across Sirtuin Isoforms
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) | SIRT6 IC50 (µM) | Reference |
| Thiobarbiturate derivative 56 | 5.3 ± 0.7 | 9.7 ± 1.6 | 41% inhibition at 50 µM | 2.3 ± 0.2 | - | [8] |
| Compound 30 | >1000 | 96.4 ± 18.5 | >1000 | 7.6 ± 1.5 | >1000 | [6] |
| Compound 31 | >600 | >600 | >600 | 3.0 | >600 | [6] |
| 3-TYP | 0.088 | 0.092 | 0.016 | - | - | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving SIRT5 inhibitors.
In Vitro SIRT5 Inhibition Assay (HPLC-based)
This protocol is adapted from methods used to characterize sirtuin inhibitors[10].
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mM DTT).
-
In a microcentrifuge tube, combine the reaction buffer, NAD+ (final concentration ~0.8 mM), and the succinylated peptide substrate (e.g., a peptide corresponding to amino acids 7-11 of human histone H3 succinylated at K9, final concentration ~0.88 mM)[10].
-
Add this compound at various concentrations (e.g., from a 100X stock in DMSO). Include a vehicle control with DMSO only.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding purified recombinant human SIRT5 enzyme (e.g., final concentration of 370 nM)[10].
-
Incubate the reaction at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution (e.g., 100 mM HCl and 0.16 M acetic acid)[10].
-
-
Analysis by HPLC:
-
Analyze the reaction mixture by reverse-phase HPLC to separate the acylated substrate from the deacylated product.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm).
-
Quantify the peak areas of the substrate and product to determine the percentage of inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for SIRT5 Inhibition (MTS Assay for Cell Viability)
This protocol is based on methods to assess the effect of SIRT5 inhibition on cell proliferation[9].
-
Cell Seeding:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours)[9].
-
-
MTS Assay:
-
Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions[9].
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the inhibitor concentration to determine the effect on cell proliferation.
-
Visualizations
SIRT5 Signaling Pathway and Inhibition
Caption: SIRT5-mediated protein desuccinylation in the mitochondrion.
Experimental Workflow for Validating On-Target Effects of this compound
Caption: A logical workflow for validating the on-target effects of this compound.
Troubleshooting Guide for Inconsistent Inhibition
Caption: A decision tree for troubleshooting inconsistent SIRT5 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: SIRT5 Inhibitor 3 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SIRT5 Inhibitor 3. Our aim is to help you navigate potential challenges and ensure the accuracy and reproducibility of your cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound?
This compound is a potent and competitive inhibitor of SIRT5 with an IC50 value of 5.9 μM for its desuccinylation activity.[1] The cytotoxic concentration can vary significantly depending on the cell line, experimental duration, and the specific assay used. It is recommended to perform a dose-response experiment to determine the EC50 or IC50 for cytotoxicity in your specific cell model.
Q2: I am observing higher-than-expected cytotoxicity at low concentrations of this compound. What could be the cause?
Several factors could contribute to this observation:
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations in metabolic pathways regulated by SIRT5.
-
Off-Target Effects: Although designed to be specific for SIRT5, at higher concentrations, the inhibitor may affect other cellular targets. It is crucial to include appropriate controls to assess off-target effects.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is not exceeding the tolerance level of your cells (typically <0.1%).
-
Compound Stability: Repeated freeze-thaw cycles can degrade the compound, potentially leading to altered activity. It is advisable to aliquot the stock solution upon receipt and store it at -80°C for up to six months or at -20°C for one month.[1]
Q3: My results are not consistent across experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Optimize Inhibitor Preparation: Prepare fresh dilutions of the inhibitor from a single, quality-controlled stock for each experiment.
-
Assay-Specific Controls: Include positive and negative controls in every experiment to monitor assay performance.
-
Automate Liquid Handling: Where possible, use automated liquid handlers to minimize pipetting errors.
Q4: Does SIRT5 inhibition always lead to cell death?
Not necessarily. The cellular outcome of SIRT5 inhibition is context-dependent.[2][3] SIRT5 plays a complex role in cellular metabolism, reactive oxygen species (ROS) detoxification, and apoptosis.[2][3][4] In some contexts, SIRT5 inhibition might lead to apoptosis, while in others it could induce a cytostatic effect (inhibition of proliferation) without causing cell death. Therefore, it is important to use multiple assays to assess different aspects of cytotoxicity, such as viability, proliferation, and apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cell death at all concentrations | Solvent toxicity | Perform a solvent toxicity control experiment by treating cells with the highest concentration of the solvent used in your experiment. |
| Contaminated inhibitor stock | Use a fresh, unopened vial of the inhibitor. Ensure proper storage conditions are maintained. | |
| No cytotoxic effect observed, even at high concentrations | Low cell permeability of the inhibitor | While many small molecule inhibitors are cell-permeable, this can be a limiting factor. Consider using a cell line known to be responsive or consult the literature for similar compounds.[3] |
| Inactive compound | Verify the activity of the inhibitor using a biochemical assay for SIRT5 activity if possible. | |
| Cell line resistance | The chosen cell line may have compensatory mechanisms that overcome the effects of SIRT5 inhibition. | |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate mixing techniques. |
| Edge effects on the plate | Avoid using the outer wells of the microplate, or fill them with media to maintain humidity. | |
| Pipetting errors | Use calibrated pipettes and consider reverse pipetting for viscous solutions. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. Apoptosis assay) | Different cellular processes being measured | This is an expected outcome. MTT assays measure metabolic activity, which may not directly correlate with the induction of apoptosis.[5][6] Use a combination of assays to get a comprehensive picture of the inhibitor's effect. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other relevant compounds. Note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Target(s) | IC50 Value | Notes |
| This compound (compound 46) | SIRT5 | 5.9 μM | Competitive inhibitor of SIRT5 desuccinylation. [1] |
| Compound 3d | SIRT5 | 0.11 μM (deglutarylation) | Mechanism-based inhibitor.[2][4] |
| Compound 3c | SIRT5 | 0.26 μM (deglutarylase) | [2] |
| Compound 3e | SIRT5 | 0.23 μM (deglutarylase) | [2] |
| Cyclic Pentapeptide (4a) | SIRT5 | 7.5 μM (desuccinylase) | Selective over SIRT1–3 and SIRT6.[2] |
| MC3482 | SIRT5 | ~40% inhibition at 50 μM (desuccinylase) | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a plate reader.[6][8]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of plasma membrane damage.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Commercially available TUNEL assay kit
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells on coverslips in a multi-well plate and treat with this compound.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.[9]
-
Permeabilize the cells with 0.3% Triton X-100 for 15 minutes.[9]
-
Follow the manufacturer's protocol for the TUNEL reaction, which typically involves incubating the cells with the enzyme and labeled nucleotide mixture for 60 minutes at 37°C in the dark.[9]
-
Counterstain the nuclei with DAPI for 10 minutes.[9]
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence within the nucleus, while all nuclei will be stained blue by DAPI.
Visualizations
Caption: Experimental workflow for cytotoxicity assessment of this compound.
Caption: Plausible signaling pathway for SIRT5 inhibitor-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT5: a safeguard against oxidative stress-induced apoptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 5 inhibits mitochondrial metabolism in liver cancer cells and promotes apoptosis by mediating the desuccinylation of CS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SIRT5 Inhibitor 3 Experiments
Welcome to the technical support center for SIRT5 inhibitor experiments. This resource is designed to help researchers, scientists, and drug development professionals minimize variability and troubleshoot common issues encountered when working with SIRT5 inhibitors, specifically "SIRT5 inhibitor 3."
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Section 1: General & Foundational Knowledge
Q1: What is SIRT5 and what are its primary functions? A1: Sirtuin 5 (SIRT5) is an NAD+-dependent protein deacylase primarily located in the mitochondria[1][2]. Unlike other sirtuins that are potent deacetylases, SIRT5's main enzymatic activities are desuccinylation, demalonylation, and deglutarylation[2][3][4]. It plays a crucial role in regulating cellular metabolism by targeting enzymes involved in the TCA cycle, fatty acid oxidation, the urea cycle, and reactive oxygen species (ROS) detoxification[1][3][5].
Q2: What is "this compound" and how does it work? A2: "this compound," also referred to as compound 46, is a potent and competitive inhibitor of SIRT5 with a reported IC50 value of 5.9 μM for desuccinylation activity[6]. It functions by binding to the active site of the SIRT5 enzyme, which prevents SIRT5 from interacting with its natural substrates[7]. This inhibition leads to an accumulation of acylated proteins, thereby modulating metabolic pathways[7]. It is often used in research related to cancer and neurodegenerative diseases[6].
Section 2: In Vitro Enzymatic Assays
Q3: My measured IC50 value for this compound is significantly different from the published value of 5.9 μM. What are the potential causes? A3: Discrepancies in IC50 values can arise from several factors:
-
Assay Substrate: SIRT5 has very weak deacetylase activity compared to its robust desuccinylase activity[2]. Using a succinylated or glutarylated peptide substrate is critical for accurate potency determination. Assays using acetylated substrates may yield misleading or inaccurate IC50 values[8].
-
NAD+ Concentration: As SIRT5 activity is NAD+-dependent, the concentration of this cofactor is crucial[3][8]. If the NAD+ concentration in your assay is too high, it can lead to an apparent decrease in inhibitor potency (a higher IC50 value) due to competitive inhibition dynamics.
-
Enzyme and Substrate Concentrations: The concentrations of the SIRT5 enzyme and the peptide substrate should be carefully optimized, ideally around their respective Km values, to ensure the assay is sensitive to inhibition[9].
-
Inhibitor Stability: Improper storage or repeated freeze-thaw cycles of the inhibitor stock solution can lead to degradation and loss of potency[6].
-
Assay Buffer and Conditions: pH, temperature, and the presence of detergents can influence enzyme activity and stability. Ensure these are consistent across experiments.
Q4: I am observing high variability between replicate wells in my 96-well plate assay. How can I reduce this? A4: High variability is often due to technical execution. Consider the following:
-
Pipetting Accuracy: Ensure your pipettes are calibrated. Use low-retention tips and practice consistent pipetting technique, especially for small volumes of concentrated inhibitor or enzyme.
-
Reagent Mixing: Mix all reagents thoroughly but gently before dispensing them into the wells. Inadequate mixing of the final reaction components within the well can be a major source of variability.
-
Plate Effects: "Edge effects" can occur where wells on the perimeter of the plate evaporate more quickly or experience different temperature shifts. To mitigate this, avoid using the outer wells or fill them with a blank solution (e.g., water or buffer).
-
Incubation Time and Temperature: Use a calibrated incubator and ensure that the reaction plate reaches the target temperature before adding the final reagent to start the reaction. Ensure incubation times are precisely the same for all wells.
-
Order of Reagent Addition: Add reagents in the same order to every well. Using a multichannel pipette can help ensure consistency.
Section 3: Inhibitor Handling and Preparation
Q5: What is the correct way to prepare and store stock solutions of this compound? A5: According to supplier recommendations, proper storage is critical to prevent inactivation. Once a stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month. [6] Always consult the manufacturer's data sheet for specific solubility information to select the appropriate solvent (e.g., DMSO)[6].
Q6: My this compound appears to be losing activity over time, even with proper storage. What else could be the issue? A6: If you have ruled out degradation due to improper storage, consider the stability of the compound in your specific assay buffer or cell culture media[10]. Some compounds are less stable in aqueous solutions. It is advisable to prepare fresh dilutions from a frozen stock aliquot for each experiment.
Section 4: Cell-Based Assays
Q7: I am not observing the expected downstream cellular effects after treating cells with this compound. What should I troubleshoot? A7: A lack of cellular response can be due to multiple factors:
-
Cell Permeability: Not all inhibitors readily cross the cell membrane and mitochondrial membranes to reach SIRT5. You may need to verify the inhibitor's cellular uptake.
-
Inhibitor Concentration and Duration: The effective concentration in a cellular context may be significantly higher than the in vitro IC50. Perform a dose-response and time-course experiment to determine the optimal concentration and treatment duration for your specific cell line and endpoint[11].
-
Target Engagement: It is crucial to confirm that the inhibitor is engaging with SIRT5 inside the cell. A Cellular Thermal Shift Assay (CETSA) can be used to verify target binding[3][12].
-
Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments. High-passage cells can have altered metabolic profiles, which might affect their response to a metabolic pathway inhibitor[13][14].
-
SIRT5 Expression Levels: Ensure your chosen cell line expresses sufficient levels of SIRT5. You can confirm this via Western blot or qPCR[11].
Q8: How can I confirm that SIRT5's enzymatic activity is inhibited in my cell-based experiment? A8: To confirm functional inhibition, you should measure the acylation status of known SIRT5 substrates. A common method is to perform a Western blot analysis on cell lysates using antibodies specific for succinyl-lysine or glutaryl-lysine. An increase in the succinylation or glutarylation of mitochondrial proteins after treatment with this compound would indicate successful target inhibition[5][15].
Quantitative Data Summary
For comparative purposes, the inhibitory activities of several SIRT5 inhibitors are summarized below. Note that IC50 values can vary based on the specific assay conditions used.
| Inhibitor Name | SIRT5 IC50 (Desuccinylation) | Selectivity Profile | Reference |
| This compound (Cpd 46) | 5.9 µM | Competitive inhibitor | [6] |
| MC3482 | 42% inhibition at 50 µM | Selective over SIRT1/3 | [16] |
| 3-thioureidopropanoic acid deriv. (Cpd 31) | 3.0 µM | Selective over SIRT1-3, 6 (>600 µM) | [16] |
| Suramin | Potent but non-specific | Inhibits many sirtuins and other enzymes | [16][17] |
| Nicotinamide | Weak inhibitor (mM range) | General sirtuin inhibitor | [8] |
Experimental Protocols
Protocol 1: In Vitro Fluorometric SIRT5 Inhibition Assay
This protocol provides a general framework for measuring the potency of this compound against the desuccinylase activity of recombinant human SIRT5.
Materials:
-
Recombinant Human SIRT5
-
Succinylated fluorogenic peptide substrate (e.g., based on a known SIRT5 target)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (specific to the substrate, often a trypsin-based solution to cleave the deacylated peptide)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in Assay Buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO in buffer).
-
Prepare Reagent Mix: Prepare a master mix containing Assay Buffer, SIRT5 enzyme, and NAD+. The final concentrations should be optimized (e.g., 5-10 nM SIRT5, 200-500 µM NAD+).
-
Plate Setup:
-
Add 25 µL of the appropriate inhibitor dilution to each well.
-
Add 25 µL of the Reagent Mix to each well to initiate the reaction.
-
Control Wells: Prepare background wells containing buffer and substrate but no enzyme.
-
-
Incubation: Mix the plate gently on a shaker for 30 seconds. Incubate at 37°C for 60-90 minutes, protected from light.
-
Develop Signal: Add 50 µL of Developer solution to each well. Incubate at 37°C for 15-30 minutes.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/460 nm or 480/530 nm, depending on the kit)[18][19].
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Workflow for Cell-Based SIRT5 Inhibition Analysis
This workflow outlines the steps to assess the impact of this compound on cellular mitochondrial function.
-
Cell Culture: Plate cells (e.g., HEK293T, HepG2) at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined duration (e.g., 12-24 hours).
-
Endpoint Analysis (Choose one or more):
-
Mitochondrial Respiration: Measure the Oxygen Consumption Rate (OCR) using an extracellular flux analyzer (e.g., Seahorse) to assess the impact on the electron transport chain[11].
-
Western Blot for Substrate Acylation: Lyse the cells, run a protein gel, and probe with a pan-succinyl-lysine antibody to detect changes in global protein succinylation.
-
Cell Viability/Proliferation Assay: Perform an MTT or similar assay to determine if SIRT5 inhibition affects cell growth or survival.
-
Metabolite Analysis: Use mass spectrometry to quantify changes in key metabolites within the TCA cycle or related pathways.
-
-
Data Interpretation: Correlate the observed phenotypic changes (e.g., altered respiration, decreased viability) with the inhibitor concentration to understand its cellular effects.
Visualizations: Pathways and Workflows
Below are diagrams created using Graphviz (DOT language) to illustrate key concepts related to SIRT5 experiments.
Caption: Simplified SIRT5 signaling pathway in mitochondrial metabolism.
Caption: Experimental workflow for an in vitro SIRT5 inhibition assay.
Caption: Decision tree for troubleshooting high experimental variability.
References
- 1. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 15. SIRT3 and SIRT5 regulate the enzyme activity and cardiolipin binding of very long-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. abcam.com [abcam.com]
SIRT5 Inhibitor 3 Technical Support Center
Welcome to the technical support center for SIRT5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving SIRT5 inhibitor 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 46, is a potent and competitive inhibitor of SIRT5 with an IC50 value of 5.9 μM.[1] It functions by blocking the desuccinylation activity of the SIRT5 enzyme.[1] SIRT5 inhibitors, in general, bind to the active site of the enzyme, preventing it from interacting with its substrates.[2] This leads to an accumulation of acylated proteins, which can modulate various metabolic pathways.[2]
Q2: What are the primary cellular pathways regulated by SIRT5?
A2: SIRT5 is a crucial regulator of cellular metabolism and homeostasis, primarily located in the mitochondria.[3][4][5] It is involved in:
Q3: In what solvents can I dissolve this compound?
Q4: What are the recommended storage conditions for this compound?
A4: Stock solutions of this compound should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Inhibitor Precipitation in Aqueous Buffer
-
Possible Cause: The final concentration of the inhibitor in the aqueous buffer exceeds its solubility limit. The percentage of organic solvent (like DMSO) in the final solution may be too low.
-
Solution:
-
Increase the final percentage of DMSO in your assay buffer. However, be mindful that high concentrations of DMSO can affect enzyme activity and cell viability. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.
-
Test the solubility of your inhibitor in different buffer systems (see the Buffer Compatibility Table below).
-
Consider using a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01%) to improve solubility.
-
Issue 2: Inconsistent or No Inhibitory Activity
-
Possible Cause: The inhibitor may have degraded. The inhibitor might not be compatible with a component in your buffer system. The concentration of the inhibitor may be too low.
-
Solution:
-
Use a fresh aliquot of the inhibitor from proper storage.
-
Verify the inhibitor's concentration and the accuracy of your dilutions.
-
Perform a buffer compatibility test as outlined in the experimental protocols section. Some buffer components can interfere with the inhibitor's activity.
-
Ensure that the assay conditions (e.g., pH, temperature) are optimal for SIRT5 activity.
-
Issue 3: Off-Target Effects Observed
-
Possible Cause: Many small molecule inhibitors can have off-target effects, and some SIRT5 inhibitors are known to have activity against other sirtuin isoforms.[4]
-
Solution:
-
Consult the literature for the known selectivity profile of your specific SIRT5 inhibitor.
-
Use the lowest effective concentration of the inhibitor in your experiments.
-
Employ a secondary, structurally different SIRT5 inhibitor as a control to confirm that the observed phenotype is due to SIRT5 inhibition.
-
If working in a cellular context, consider using genetic knockdown (siRNA) or knockout (CRISPR) of SIRT5 as an orthogonal approach to validate your findings.
-
Buffer Compatibility for SIRT5 Assays
The compatibility of this compound with various buffers has not been explicitly documented. However, based on buffers successfully used in SIRT5 enzymatic assays, the following table provides a general guideline for buffer components that are likely to be compatible.
| Buffer Component | Typical Concentration | pH Range | Notes |
| Tris-HCl | 20-100 mM | 7.0-9.0 | A common buffer for many enzymatic assays.[9] |
| HEPES | 20-50 mM | 6.8-8.2 | Often used in cell-based assays due to its lower cytotoxicity. |
| Sodium Phosphate | 20-100 mM | 6.0-8.0 | A versatile buffer, but phosphate ions can sometimes interfere with protein-ligand binding.[9] |
| NaCl | 50-300 mM | N/A | Used to adjust ionic strength, which can be important for enzyme stability and activity.[9] |
| Imidazole | 10-20 mM | N/A | Often present in elution buffers during protein purification and should be removed or diluted for subsequent assays.[9] |
| Glycerol | 5-20% (v/v) | N/A | Can be used as a stabilizing agent for the enzyme.[9] |
| DTT/β-mercaptoethanol | 1-10 mM | N/A | Reducing agents may be necessary to maintain protein integrity, but could potentially interact with certain inhibitor scaffolds. |
Experimental Protocols
Protocol: Assessing this compound Buffer Compatibility
This protocol provides a general method to determine the compatibility of this compound with a specific buffer system by monitoring for inhibitor precipitation.
Materials:
-
This compound
-
DMSO
-
A selection of buffers to be tested (e.g., Tris-HCl, HEPES, Phosphate buffer at various pH values)
-
Microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare serial dilutions of the inhibitor stock solution in DMSO.
-
Buffer Addition: In a clear microcentrifuge tube or a 96-well plate, add a fixed volume of the buffer to be tested.
-
Inhibitor Addition: Add a small volume of the inhibitor stock or a dilution to the buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is at a level intended for the final assay (e.g., 1%).
-
Incubation: Incubate the solutions at the temperature of your planned experiment (e.g., room temperature or 37°C) for a set period (e.g., 30 minutes to 2 hours).
-
Visual Inspection: Visually inspect each solution for any signs of precipitation (cloudiness or visible particles).
-
Spectrophotometric Measurement: For a more quantitative assessment, measure the absorbance of each solution at a wavelength where the inhibitor does not absorb but where light scattering from precipitated particles can be detected (e.g., 600 nm). An increase in absorbance compared to a buffer-only control indicates precipitation.
-
Data Analysis: Determine the highest concentration of the inhibitor that remains soluble in each buffer system.
Visualizations
Caption: The regulatory role of SIRT5 in key metabolic pathways and its inhibition.
Caption: Workflow for assessing inhibitor solubility in different buffers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. SIRT5 inhibitor 8 | Sirtuin | | Invivochem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Generation and purification of catalytically active recombinant SIRT5 protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SIRT5 Inhibitor 3 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of SIRT5 inhibitors in animal models. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: There is a notable scarcity of publicly available in vivo toxicity data for a compound specifically named "SIRT5 inhibitor 3." The information provided below is based on studies of other known SIRT5 inhibitors and general principles of preclinical toxicology. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies for their specific inhibitor.
Frequently Asked Questions (FAQs)
Q1: I am looking for in vivo toxicity data for "this compound." Why can't I find any specific studies?
A1: The absence of specific public data for a compound named "this compound" suggests that this may be a non-standard nomenclature, a compound from a proprietary library that has not been extensively published, or a developmental compound with undisclosed toxicology data. It is crucial to identify the specific chemical structure or official compound name to search for relevant safety information.
Q2: Are there any general toxicity concerns associated with inhibiting SIRT5 in animal models?
A2: Based on the known functions of SIRT5, potential toxicity concerns could arise from the dysregulation of metabolic pathways. SIRT5 is a mitochondrial enzyme that removes acidic acyl modifications like succinyl, malonyl, and glutaryl groups from lysine residues on target proteins.[1] Its inhibition can impact:
-
Metabolism: Alterations in the urea cycle, fatty acid oxidation, and the citric acid cycle.[1]
-
Oxidative Stress: SIRT5 plays a role in mitigating oxidative stress.[2]
-
Cardiac Function: Studies in Sirt5 knockout mice have suggested a potential for cardiac hypertrophy with aging.[3]
Q3: What are the reported toxicities of other known SIRT5 inhibitors in animal models?
A3: In vivo toxicity data for specific and potent SIRT5 inhibitors is limited. However, some information is available for broader-spectrum sirtuin inhibitors and some newer, more selective compounds:
-
Suramin: This is a non-selective SIRT5 inhibitor. In animal models, it has been associated with:
-
Nephrotoxicity and Hepatotoxicity [1]
-
Peripheral Polyneuropathy: This is a dose-limiting side effect observed in patients.[1]
-
Metabolic Disturbances: Intravenous administration in rats led to increased glycosaminoglycan concentrations in the liver and their excretion in urine.[4] Intracerebral injections increased glycosaminoglycan and ganglioside levels in the brain.[4]
-
-
DK1-04e: A more recent and selective SIRT5 inhibitor, showed promising results in a breast cancer mouse model. Treatment with 50 mg/kg, five times a week for six weeks, did not result in any observable toxicity or significant weight loss in the mice.[3]
Q4: I am planning an in vivo study with a novel SIRT5 inhibitor. What initial steps should I take to assess its toxicity?
A4: A stepwise approach is recommended:
-
In Vitro Cytotoxicity: Assess the inhibitor's effect on various cell lines to determine a preliminary therapeutic window.
-
Maximum Tolerated Dose (MTD) Study: Conduct an acute MTD study in a small number of animals (e.g., mice) to identify the highest dose that does not cause unacceptable toxicity.[5]
-
Dose Range-Finding Study: Use the MTD to establish a dose range for your efficacy studies.
-
Sub-acute or Sub-chronic Toxicity Study: Depending on the intended duration of your efficacy study, a longer-term toxicity study with more comprehensive endpoints is advisable.
-
Safety Pharmacology: For more advanced preclinical development, safety pharmacology studies are crucial to evaluate effects on vital organ systems like the cardiovascular, respiratory, and central nervous systems.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality at presumed therapeutic doses. | 1. Acute toxicity of the compound. 2. Off-target effects. 3. Vehicle toxicity. 4. Improper drug formulation or administration. | 1. Conduct a formal MTD study. 2. Perform in vitro selectivity profiling against other sirtuins and a broader kinase panel. 3. Run a vehicle-only control group. 4. Review and optimize drug formulation and administration protocols. |
| Significant weight loss (>15-20%) in the treatment group. | 1. General malaise or systemic toxicity. 2. Gastrointestinal toxicity. 3. Metabolic disruption. | 1. Reduce the dose. 2. Monitor food and water intake. 3. Perform detailed clinical observations. 4. At necropsy, carefully examine the GI tract and metabolic organs (liver, pancreas). |
| Neurological symptoms (e.g., ataxia, tremors, lethargy). | 1. Central nervous system toxicity. 2. Peripheral neuropathy. | 1. Conduct a functional observational battery (FOB) or modified Irwin test.[7] 2. Consider neurohistopathology of the brain, spinal cord, and peripheral nerves. |
| Elevated liver enzymes (ALT, AST) or kidney markers (BUN, creatinine) in bloodwork. | 1. Hepatotoxicity. 2. Nephrotoxicity. | 1. Perform histopathological examination of the liver and kidneys. 2. Consider dose reduction or alternative dosing schedules. |
Quantitative Toxicity Data Summary
Data for a specific "this compound" is not available. The table summarizes findings for other relevant compounds.
| Compound | Animal Model | Dose & Route | Observed Toxicities | Reference |
| Suramin | Rat | 500 mg/kg, IV | 5- to 8-fold increase in liver glycosaminoglycan concentration; 6-fold increase in urinary glycosaminoglycan excretion. | [4] |
| Suramin | Rat | 250 µg, Intracerebral | Increased glycosaminoglycan and ganglioside (GM2, GM3, GD3) concentrations in the brain. | [4] |
| DK1-04e | Mouse (MMTV-PyMT breast cancer model) | 50 mg/kg, IP (5 times/week for 6 weeks) | No apparent toxicity or significant weight loss. | [3] |
Experimental Protocols
Protocol 1: Acute Maximum Tolerated Dose (MTD) Study
This protocol is a general guideline and should be adapted based on the specific characteristics of the test compound and institutional guidelines (IACUC).
-
Animal Model: Use a common rodent species (e.g., C57BL/6 mice), 8-10 weeks old, mixed-sex or single-sex depending on the experimental design.
-
Acclimatization: Allow animals to acclimatize for at least one week before the study.
-
Dose Selection: Based on in vitro data, select a starting dose and a geometric progression of doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation:
-
Monitor animals continuously for the first 4 hours post-dosing for signs of acute toxicity (e.g., changes in posture, activity, breathing, convulsions).
-
Continue observations at least twice daily for 14 days.
-
Record body weight on Day 0 (pre-dose) and at least on Days 1, 3, 7, and 14.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious, irreversible toxicity.
Protocol 2: General Health Monitoring in an Efficacy Study
-
Body Weight: Measure body weight at least twice weekly.
-
Clinical Observations: Perform daily cage-side observations to assess general health, including posture, coat condition, activity level, and presence of any abnormalities.
-
Food and Water Intake: For compounds suspected of causing metabolic or GI effects, quantitative measurement of food and water consumption can be a sensitive indicator of toxicity.
-
Blood Collection: If feasible, collect blood samples (e.g., via tail vein or submandibular bleed) at baseline and at the end of the study for complete blood count (CBC) and serum chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy of all major organs. For the treatment and control groups, collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the human deacylase Sirtuin 5 by the indole GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental animal model for mucopolysaccharidosis: suramin-induced glycosaminoglycan and sphingolipid accumulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. Safety Pharmacology - IITRI [iitri.org]
- 7. scantox.com [scantox.com]
Validation & Comparative
Validating SIRT5 Inhibitor 3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SIRT5 Inhibitor 3's performance against other known SIRT5 inhibitors. The information is supported by experimental data and detailed protocols for validation assays.
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in regulating various metabolic pathways, including the urea cycle, fatty acid oxidation, and glycolysis, by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues.[1][2][3][4] Its involvement in cellular homeostasis and various pathological conditions, including cancer and neurodegenerative diseases, has made it an attractive target for therapeutic intervention.[5][6] This guide focuses on the validation of a potent and competitive SIRT5 inhibitor, designated as this compound (also known as compound 46), and compares its activity with other available inhibitors.[5][7]
Comparative Analysis of SIRT5 Inhibitors
The inhibitory activity of this compound and other compounds has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparison.
| Inhibitor | IC50 (µM) | Ki (nM) | Selectivity | Mechanism of Action |
| This compound (Compound 46) | 5.9[5][7] | - | High selectivity over SIRT1-3 and 6[1][5] | Competitive with glutaryl-lysine substrate[1][5] |
| Suramin | 22 - 25[8][9] | - | Inhibits SIRT1 (IC50 = 0.297 µM) and SIRT2 (IC50 = 1.15 µM)[8][9] | Not specified |
| Et-29 | - | 40[8] | Selective for SIRT5 | Not specified |
| SIRT5 Inhibitor 5 | 0.21[8] | - | Not specified | Not specified |
| MC3482 | - | - | Selective over SIRT1/3 (42% inhibition at 50 µM)[8] | Affects glutamine metabolism[8] |
| H3K9TSu | 5[8] | - | Inactive against SIRT1-3 (>100 µM)[8] | Mechanism-based |
| DK1-04 | 0.34[8] | - | No inhibition of SIRT1-3, 6 at 83.3 µM[8] | Not specified |
| Compound 31 | 3.0[8] | - | >600 µM for SIRT1-3, 6[8] | Competitive with substrate |
| Compound 43 | 5.59[8] | - | Selective over SIRT2/6[8] | Competitive with succinyl-lysine substrate |
| Thiobarbiturate derivative 56 | 2.3[8] | - | Inhibits SIRT1 (IC50 = 5.3 µM) and SIRT2 (IC50 = 9.7 µM)[8] | Not specified |
Key Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Fluorogenic SIRT5 Enzymatic Assay
This assay measures the enzymatic activity of SIRT5 by detecting the fluorescence generated from a deacylated substrate.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and a quencher)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT5 enzyme in the wells of a 96-well plate.
-
Add the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the fluorogenic SIRT5 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacylated substrate.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to SIRT5 within a cellular context by measuring changes in the thermal stability of the target protein.[10][11]
Materials:
-
HEK293T cells or other suitable cell line
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating cells (e.g., PCR machine)
-
Equipment for protein quantification (e.g., Western blot apparatus)
-
Anti-SIRT5 antibody
Procedure:
-
Culture cells to confluency and treat with either this compound (at a desired concentration, e.g., 10 µM) or DMSO for a specified time (e.g., 2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant and analyze the amount of soluble SIRT5 at each temperature using Western blotting with an anti-SIRT5 antibody.
-
Quantify the band intensities and plot the fraction of soluble SIRT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot Analysis for Downstream Target Modification
This method is used to assess the effect of SIRT5 inhibition on the acylation status of its known downstream target proteins.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-succinyl-lysine, anti-SIRT5, and a loading control like beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-succinyl-lysine) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with anti-SIRT5 and loading control antibodies to ensure equal protein loading and to confirm SIRT5 levels. An increase in the succinylation of known SIRT5 targets in the presence of the inhibitor validates its cellular activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SirT5 (D8C3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to SIRT5 Target Engagement Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended target within a cellular context is a critical step. This guide provides a comparative overview of common target engagement assays for Sirtuin 5 (SIRT5), a key mitochondrial deacetylase, with a focus on "SIRT5 inhibitor 3" and other notable alternatives.
SIRT5 is a member of the sirtuin family of NAD+-dependent protein deacylases, which plays a crucial role in regulating various metabolic pathways by removing succinyl, malonyl, and glutaryl groups from lysine residues.[1][2] Its involvement in cancer and neurodegenerative diseases has made it an attractive therapeutic target.[3] Verifying the direct interaction of inhibitors with SIRT5 in a cellular environment is paramount for advancing drug discovery programs. This guide explores three prominent methods for determining target engagement: the Cellular Thermal Shift Assay (CETSA), Activity-Based Probe (ABP) assays, and the analysis of global protein succinylation.
Comparing SIRT5 Inhibitors and Target Engagement Methods
To aid in the selection of appropriate tools and compounds, the following table summarizes the performance of "this compound" and other widely used SIRT5 inhibitors in various assays. "this compound," also referred to as compound 46, is a potent and competitive inhibitor of SIRT5 with a reported IC50 value of 5.9 μM.[4][5]
| Inhibitor | Assay Type | Target | Cell Line | Key Parameter | Value | Selectivity | Reference |
| This compound (Compound 46) | Enzymatic Assay | SIRT5 | - | IC50 | 5.9 µM | Selective for SIRT5 over SIRT1-3 and SIRT6 | [4][6] |
| Thermal Shift Assay | SIRT5 | - | ΔTm | Significant stabilization | Selective for SIRT5 | [6] | |
| MC3482 | Desuccinylation Assay | SIRT5 | MDA-MB-231 | % Inhibition | ~40% at 50 µM | No significant inhibition of SIRT1 or SIRT3 | [1][7] |
| Suramin | Enzymatic Assay | SIRT5 | - | IC50 | 22 µM | Also inhibits SIRT1 (IC50 = 0.3 µM) and SIRT2 (IC50 = 1.15 µM) | [8] |
| Compound 32 | Thermal Shift Assay | SIRT5 | HEK293T | Tagg Shift | Statistically significant at 1 µM | Not specified | [9] |
| Thiosuccinyl Peptides | Enzymatic Assay | SIRT5 | - | IC50 | ~5 µM | Does not inhibit SIRT1-3 | [4] |
Visualizing SIRT5 Signaling and Assay Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the SIRT5 signaling pathway and the workflows of the key target engagement assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.
Cellular Thermal Shift Assay (CETSA) for SIRT5
This protocol is adapted from established CETSA procedures.[5][10]
Objective: To determine if a compound binds to and stabilizes SIRT5 in intact cells.
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
SIRT5 inhibitor (e.g., this compound, Compound 32)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Anti-SIRT5 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the SIRT5 inhibitor at various concentrations or with DMSO as a vehicle control.
-
Incubate the cells at 37°C for a predetermined time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step to room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble SIRT5:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-SIRT5 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble SIRT5 as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
The shift in the melting temperature (ΔTm) indicates target engagement.
-
Activity-Based Probe (ABP) Assay for SIRT5
This protocol is based on competitive ABP principles.[11][12][13]
Objective: To quantify the inhibition of SIRT5 activity by a compound in a competitive manner.
Materials:
-
Cell lysate containing SIRT5 or recombinant SIRT5
-
SIRT5 inhibitor (e.g., this compound)
-
SIRT5-specific activity-based probe (e.g., a thiosuccinyl-lysine probe with a reporter tag)
-
NAD+
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.5)
-
SDS-PAGE gels
-
In-gel fluorescence scanner or Western blot apparatus if the probe is biotinylated
Procedure:
-
Inhibitor Incubation:
-
In a reaction tube, incubate the cell lysate or recombinant SIRT5 with various concentrations of the SIRT5 inhibitor or DMSO (vehicle control) in the assay buffer containing NAD+.
-
Allow the inhibitor to bind to SIRT5 for a specified time (e.g., 30 minutes) at 37°C.
-
-
Probe Labeling:
-
Add the SIRT5-specific ABP to the reaction mixture.
-
Incubate for a further period (e.g., 10-30 minutes) at 37°C to allow the probe to bind to the active sites of SIRT5 that are not occupied by the inhibitor.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
If the probe is fluorescent, visualize the gel using an in-gel fluorescence scanner.
-
If the probe is biotinylated, perform a Western blot and detect with streptavidin-HRP.
-
-
Data Analysis:
-
Quantify the signal intensity of the probe-labeled SIRT5 band.
-
A decrease in signal intensity in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Plot the signal intensity against the inhibitor concentration to determine the IC50 value.
-
Global Succinylation Assay
This protocol is based on proteomic approaches to measure changes in post-translational modifications.[14][15][16]
Objective: To assess SIRT5 target engagement by measuring the downstream effect of its inhibition on the global succinylation of proteins.
Materials:
-
Cells treated with a SIRT5 inhibitor or vehicle control
-
Lysis buffer (containing deacetylase and deacylase inhibitors)
-
Protein digestion reagents (e.g., trypsin)
-
Anti-succinyl-lysine antibody-conjugated beads for immunoprecipitation (optional)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells with the SIRT5 inhibitor or vehicle for a specified duration.
-
Harvest and lyse the cells in a buffer containing inhibitors of other deacetylases and deacylases to preserve the succinylation state.
-
-
Protein Digestion:
-
Extract proteins and determine the concentration.
-
Digest the proteins into peptides using trypsin.
-
-
Enrichment of Succinylated Peptides (Optional but Recommended):
-
Incubate the peptide mixture with anti-succinyl-lysine antibody-conjugated beads to enrich for succinylated peptides.
-
Elute the enriched peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use proteomic software to identify and quantify the relative abundance of succinylated peptides between the inhibitor-treated and vehicle-treated samples.
-
An increase in the abundance of succinylated peptides in the inhibitor-treated sample indicates successful target engagement and inhibition of SIRT5.
-
By employing these assays and understanding the comparative data, researchers can make more informed decisions in their SIRT5-targeted drug discovery efforts, ultimately accelerating the development of novel therapeutics.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Multifunctional activity-based chemical probes for sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Activity-Based Chemical Probes for Human Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SIRT5 Inhibitors: Unveiling Potency, Selectivity, and Cellular Efficacy
For researchers, scientists, and drug development professionals, the landscape of sirtuin 5 (SIRT5) inhibitors presents a growing arsenal of chemical tools to probe the biological functions of this key mitochondrial enzyme. This guide provides an objective comparison of SIRT5 inhibitor 3 against other notable inhibitors, supported by experimental data to inform inhibitor selection for both in vitro and in vivo studies.
SIRT5, a member of the NAD+-dependent lysine deacylase family, plays a crucial role in regulating mitochondrial metabolism and cellular homeostasis by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on substrate proteins. Its involvement in various pathological conditions, including cancer and metabolic diseases, has spurred the development of potent and selective inhibitors. This guide focuses on a comparative analysis of this compound, a commercially available compound, with other well-characterized inhibitors to highlight their respective strengths and weaknesses.
Quantitative Comparison of SIRT5 Inhibitors
The efficacy and selectivity of SIRT5 inhibitors are critical parameters for their utility in research and potential therapeutic development. The following table summarizes the in vitro potency of this compound and other selected inhibitors against SIRT5 and other sirtuin isoforms.
| Inhibitor | Target | IC50 (µM) | Inhibition Mechanism | Selectivity Notes | Reference |
| This compound | SIRT5 (desuccinylation) | 5.9 | Competitive | Data on selectivity against other SIRTs is limited. | [1] |
| Suramin | SIRT5 | 22 | - | Broad-spectrum sirtuin inhibitor. Also inhibits SIRT1 (IC50 = 0.297 µM) and SIRT2 (IC50 = 1.15 µM). | [2] |
| MC3482 | SIRT5 (desuccinylation) | >50% inhibition at 50 µM | Specific | Reported to be a specific SIRT5 inhibitor. | [2] |
| 3-thioureidopropanoic acid derivative | SIRT5 | 3.0 | Substrate-competitive | Highly selective for SIRT5 over SIRT1, SIRT2, SIRT3, and SIRT6 (IC50 > 600 µM). | [3] |
In-Depth Look at Inhibitor Performance
This compound: This compound demonstrates moderate potency against SIRT5's desuccinylase activity with an IC50 of 5.9 µM and acts through a competitive mechanism of inhibition[1]. While commercially available, detailed public data on its selectivity profile against other sirtuin isoforms and its effects in cellular or in vivo models are currently limited, which presents a challenge for a comprehensive assessment of its utility.
Suramin: A well-known, non-selective sirtuin inhibitor, Suramin is potent against SIRT1 and SIRT2, and also inhibits SIRT5 with an IC50 of 22 µM[2]. Its broad specificity makes it a useful tool for studying the general effects of sirtuin inhibition but limits its application for dissecting the specific roles of SIRT5. In cellular studies, treatment of A549 lung cancer cells with Suramin led to an increase in the activity of pyruvate kinase M2 (PKM2), a key glycolytic enzyme regulated by SIRT5, and a reduction in cell proliferation[4].
MC3482: Recognized as a specific inhibitor of SIRT5, MC3482 has been shown to inhibit the desuccinylase activity of SIRT5 in cells at a concentration of 50 µM[2]. Studies utilizing MC3482 have provided valuable insights into the cellular functions of SIRT5. For instance, treatment of 3T3-L1 preadipocytes with MC3482 was found to induce a brown fat-like phenotype, suggesting a role for SIRT5 in adipogenesis[5][6][7].
3-thioureidopropanoic acid derivatives: This class of inhibitors, designed to mimic glutaryl-lysine substrates, has shown promising potency and selectivity for SIRT5[2][8]. One notable derivative exhibits an IC50 of 3.0 µM against SIRT5 and demonstrates high selectivity, with IC50 values greater than 600 µM for other sirtuins like SIRT1, SIRT2, SIRT3, and SIRT6[3]. This high degree of selectivity makes these compounds excellent tools for specifically investigating SIRT5 function.
Visualizing SIRT5 in Cellular Pathways and Research Workflows
To provide a clearer understanding of the context in which these inhibitors operate, the following diagrams illustrate the SIRT5 signaling pathway and a typical experimental workflow for evaluating SIRT5 inhibitors.
Caption: SIRT5 signaling pathway and points of intervention by inhibitors.
Caption: A typical workflow for the evaluation of novel SIRT5 inhibitors.
Experimental Protocols
SIRT5 Inhibitor Screening using a Fluorogenic Assay
This protocol describes a common method for assessing the in vitro activity of SIRT5 inhibitors.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine residue linked to a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+
-
Developing solution (containing a protease to cleave the desuccinylated substrate)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT5 substrate in each well of the 96-well plate.
-
Add the test inhibitors at various concentrations to the respective wells. Include a positive control (a known SIRT5 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding recombinant SIRT5 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the developing solution to each well. The developer contains a protease that will cleave the desuccinylated substrate, releasing the fluorophore from the quencher and generating a fluorescent signal.
-
Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly interacts with its intended target protein in a cellular context.
Materials:
-
Cultured cells (e.g., a cancer cell line)
-
Test inhibitor
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus)
-
Antibody specific for SIRT5
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes). This creates a "melting curve" for the proteins.
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble SIRT5 in each supernatant sample by Western blotting using a SIRT5-specific antibody.
-
A shift in the melting curve of SIRT5 in the inhibitor-treated samples compared to the vehicle-treated samples indicates that the inhibitor has bound to and stabilized the SIRT5 protein, confirming target engagement.
Conclusion
The selection of a suitable SIRT5 inhibitor is highly dependent on the specific research question. While This compound offers a commercially available option with moderate potency, the lack of extensive public data on its selectivity and cellular effects is a significant limitation for its immediate application in complex biological studies. In contrast, inhibitors like the 3-thioureidopropanoic acid derivatives provide a more compelling choice for studies requiring high selectivity for SIRT5. For broader investigations into the roles of sirtuins, a non-selective inhibitor such as Suramin may be appropriate. Finally, MC3482 stands out as a valuable tool for cell-based assays due to its demonstrated specificity and use in elucidating the cellular functions of SIRT5. Researchers are encouraged to carefully consider the available data and the specific requirements of their experimental design when choosing a SIRT5 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SIRT5 Inhibitors: SIRT5 Inhibitor 3 vs. Suramin
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is critical for the accurate investigation of sirtuin 5 (SIRT5) function and for the development of novel therapeutics. This guide provides a detailed, data-driven comparison of two commercially available SIRT5 inhibitors: SIRT5 Inhibitor 3 and Suramin.
This comparison guide aims to provide an objective overview of the performance of this compound and Suramin in the context of SIRT5 inhibition, supported by available experimental data. We will delve into their inhibitory potency, selectivity, and the methodologies used to determine these parameters.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and Suramin, facilitating a direct comparison of their inhibitory activities against SIRT5 and other sirtuins.
| Inhibitor | Target | IC50 Value | Notes |
| This compound | SIRT5 | 5.9 µM[1][2] | A potent and competitive inhibitor of SIRT5 desuccinylation activity.[1][2] |
| Suramin | SIRT5 | 22 µM[2][3][4][5] | A non-selective inhibitor that also targets other sirtuins. |
| SIRT1 | 297 nM[2][5][6] | Significantly more potent against SIRT1 than SIRT5. | |
| SIRT2 | 1.15 µM[2][5][6] | More potent against SIRT2 than SIRT5. |
Performance Comparison
This compound emerges as a more potent and selective inhibitor of SIRT5 compared to Suramin, with an IC50 value of 5.9 µM.[1][2] Its mechanism as a competitive inhibitor of SIRT5's desuccinylation activity suggests a more targeted interaction with the enzyme.[1][2]
Suramin , while demonstrating inhibitory activity against SIRT5 with an IC50 of 22 µM, is a non-selective inhibitor.[2][3][4][5] Its significantly higher potency against SIRT1 (IC50 = 297 nM) and SIRT2 (IC50 = 1.15 µM) is a critical consideration for researchers aiming to specifically study SIRT5 function.[2][5][6] The broad-spectrum activity of Suramin is attributed to its binding to the NAD+, product, and substrate-binding sites of sirtuins.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and comparison of inhibitor performance. Below are representative methodologies for assessing SIRT5 inhibition.
In Vitro SIRT5 Inhibition Assay (HPLC-Based)
This protocol is a common method for determining the IC50 values of SIRT5 inhibitors.
1. Reagents and Materials:
- Recombinant human SIRT5 enzyme
- Fluorogenic peptide substrate (e.g., a succinylated peptide)
- NAD+
- Inhibitor (this compound or Suramin) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developing solution (e.g., containing trypsin)
- HPLC system with a C18 column
2. Procedure:
- Prepare a reaction mixture containing the assay buffer, recombinant SIRT5 enzyme, and the fluorogenic peptide substrate.
- Add varying concentrations of the inhibitor (e.g., a serial dilution of this compound or Suramin) to the reaction mixture. A no-inhibitor control is also included.
- Initiate the reaction by adding NAD+.
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding the developing solution.
- Analyze the samples by HPLC to separate the deacetylated (or desuccinylated) product from the substrate.
- Quantify the product formation by measuring the peak area.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Desuccinylation Assay (Western Blot-Based)
This protocol specifically assesses the ability of an inhibitor to block the desuccinylase activity of SIRT5.
1. Reagents and Materials:
- Recombinant human SIRT5 enzyme
- Succinylated protein substrate (e.g., a known SIRT5 substrate)
- NAD+
- Inhibitor (this compound or Suramin)
- Reaction buffer
- SDS-PAGE gels
- PVDF membrane
- Primary antibody against succinyl-lysine
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
2. Procedure:
- Incubate the succinylated protein substrate with recombinant SIRT5 in the presence or absence of the inhibitor and NAD+.
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then probe with the anti-succinyl-lysine antibody.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- A decrease in the succinylation signal in the presence of SIRT5 indicates desuccinylase activity. The retention of the succinylation signal in the presence of the inhibitor demonstrates its inhibitory effect.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors operate, the following diagrams, generated using Graphviz, illustrate SIRT5's role in key metabolic pathways and a general experimental workflow for inhibitor testing.
Conclusion
For researchers requiring a selective and potent tool to investigate the specific roles of SIRT5, This compound is the superior choice based on available data. Its competitive inhibition of desuccinylation provides a more targeted approach to studying SIRT5's enzymatic function.
Suramin , on the other hand, may be useful in studies where a broad-spectrum sirtuin inhibitor is desired or as a reference compound. However, its lack of selectivity for SIRT5 necessitates careful interpretation of experimental results, as observed effects could be attributable to the inhibition of SIRT1, SIRT2, or other off-target interactions.
Ultimately, the choice of inhibitor will depend on the specific research question and the experimental context. This guide provides the necessary data and methodological insights to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.6. In Vitro Desuccinylation Assay to Assess the Activity of Purified SIRT5 and SIRT5-H158Y proteins [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SIRT5 Inhibitors: SIRT5 Inhibitor 3 vs. MC3482 in the Context of Cancer Cell Biology
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key SIRT5 Inhibitors
Sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent lysine deacylase, has emerged as a compelling target in cancer therapy due to its role in regulating key metabolic pathways that support tumor growth and survival.[1][2] This guide provides a detailed comparison of two prominent small molecule inhibitors of SIRT5: SIRT5 Inhibitor 3 and MC3482. We present available experimental data on their efficacy, mechanism of action, and selectivity, alongside detailed experimental protocols and visual representations of relevant biological pathways to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound (Compound 46) & Derivatives | MC3482 |
| Potency (vs. SIRT5) | High (IC50 = 5.9 µM for compound 46; 0.34 µM for derivative DK1-04)[3] | Low (42% inhibition at 50 µM)[3][4] |
| Primary Mechanism | Competitive inhibitor of SIRT5 desuccinylase activity.[5] | Inhibits SIRT5 desuccinylase activity.[3][4] |
| Reported Effects in Cancer Cells | Prodrug (DK1-04e) shows significant inhibition of breast cancer cell growth.[3] | Induces autophagy and mitophagy; increases intracellular ammonia by affecting glutamine metabolism.[1][4] |
| Selectivity | High selectivity for SIRT5 over SIRT1-3 and 6.[3] | Selective over SIRT1 and SIRT3.[3][4] |
Quantitative Data Summary
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target | IC50 / % Inhibition | Assay Type | Reference |
| This compound (Cpd 46) | SIRT5 | IC50 = 5.9 µM | Enzymatic Assay | [5] |
| DK1-04 (derivative of Cpd 46) | SIRT5 | IC50 = 0.34 µM | Enzymatic Assay | [3] |
| MC3482 | SIRT5 | 42% inhibition @ 50 µM | In-cell Desuccinylation Assay (MDA-MB-231) | [3][4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | GI50 / Effect | Assay Type | Reference |
| DK1-04e (prodrug of DK1-04) | MCF7 (Breast Cancer) | GI50 ≈ 25 µM | Cell Viability Assay | [6] |
| DK1-04e (prodrug of DK1-04) | MDA-MB-231 (Breast Cancer) | GI50 ≈ 30 µM | Cell Viability Assay | [6] |
| MC3482 | MDA-MB-231 (Breast Cancer) | Increased autophagy and mitophagy | Not a direct cytotoxicity assay | [1][4] |
Mechanism of Action and Cellular Effects
This compound and its derivatives are potent and selective competitive inhibitors of SIRT5's desuccinylase activity.[5] By blocking SIRT5, these inhibitors lead to the hyper-succinylation of mitochondrial proteins. This disruption of the mitochondrial succinylome can trigger cellular stress and inhibit the proliferation of cancer cells.[6] The prodrug derivative, DK1-04e, has demonstrated significant anti-proliferative effects in breast cancer cell lines.[6]
MC3482 also inhibits the desuccinylase activity of SIRT5, though with lower potency.[3][4] Its mechanism in cancer cells has been linked to the modulation of glutamine metabolism.[1][4] By inhibiting SIRT5, MC3482 leads to the accumulation of succinylated glutaminase (GLS), a key enzyme in glutaminolysis.[2] This results in increased intracellular ammonia levels, which in turn induces autophagy and mitophagy in breast cancer cells.[1][4] While this highlights a clear cellular effect, the direct cytotoxic impact on cancer cell proliferation has not been as extensively quantified as for derivatives of this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanism of action of this compound and MC3482.
Caption: Workflow for assessing cancer cell viability after inhibitor treatment.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and MC3482.
SIRT5 Enzymatic Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits for measuring SIRT5 desuccinylase activity.
-
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorescent reporter)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound or MC3482
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a master mix containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the SIRT5 inhibitor (this compound or MC3482) at desired concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the master mix to each well.
-
Initiate the reaction by adding recombinant SIRT5 enzyme to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cancer Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of inhibitors on cancer cell proliferation.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231, MCF7)
-
Complete cell culture medium
-
This compound or MC3482
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound or MC3482. Include a vehicle control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Western Blot for Protein Succinylation
This protocol is used to detect changes in the levels of succinylated proteins following inhibitor treatment.
-
Materials:
-
Cancer cells treated with SIRT5 inhibitors
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pan-succinyl-lysine, anti-SIRT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pan-succinyl-lysine) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for SIRT5 and a loading control like β-actin to ensure equal protein loading.
-
Conclusion
Both this compound and MC3482 are valuable tools for studying the role of SIRT5 in cancer. Based on the available data, This compound and its derivatives demonstrate significantly higher potency in inhibiting SIRT5 and cancer cell proliferation. This makes them more suitable for studies requiring potent and direct inhibition of SIRT5's enzymatic activity to assess its impact on cancer cell viability.
MC3482, while less potent, provides a useful tool for investigating the specific downstream effects of SIRT5 inhibition on glutamine metabolism and the induction of autophagy and mitophagy. Researchers should consider these differences in potency and characterized mechanisms of action when selecting an inhibitor for their specific research questions. The lack of direct comparative studies highlights a gap in the literature, and future head-to-head analyses would be invaluable for the field.
References
- 1. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of SIRT5 inhibitor 3 against other sirtuins
A comprehensive analysis of the selectivity profile of the cyclic pentapeptide SIRT5 inhibitor, compound 5, reveals its high specificity for SIRT5 over other human sirtuin isoforms. This guide provides a detailed comparison of its inhibitory activity, the experimental methods used for its characterization, and visualizations of the experimental workflow and its relevant signaling pathway.
Selectivity Profile of SIRT5 Inhibitor 3 (Compound 5)
The inhibitory potency of the cyclic pentapeptide SIRT5 inhibitor was evaluated against a panel of human sirtuins (SIRT1-3, 5, and 6). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. The data demonstrates that compound 5 is a potent inhibitor of SIRT5 with an IC50 value in the low micromolar range, while exhibiting significantly weaker to no inhibitory activity against SIRT1, SIRT2, SIRT3, and SIRT6 at concentrations up to and exceeding 200 µM.[1] Information on the selectivity of this compound against SIRT4 and SIRT7 is not currently available in the reviewed literature.
| Sirtuin Isoform | IC50 (µM) | Fold Selectivity vs. SIRT5 |
| SIRT1 | >1000 | >133 |
| SIRT2 | >1000 | >133 |
| SIRT3 | >200 | >26 |
| SIRT4 | Not Determined | Not Determined |
| SIRT5 | 7.5 ± 4.0 | 1 |
| SIRT6 | >200 | >26 |
| SIRT7 | Not Determined | Not Determined |
Experimental Protocols
The selectivity of the SIRT5 inhibitor was determined using an in vitro fluorometric deacylation assay. The following protocol is a representative method for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various human sirtuin isoforms.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT5, SIRT6)
-
Fluorogenic acylated peptide substrate specific for each sirtuin isoform (e.g., a succinylated peptide for SIRT5, an acetylated peptide for SIRT1, 2, 3, and 6)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test inhibitor (this compound - compound 5) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence developer like nicotinamidase)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and create a serial dilution series in the assay buffer.
-
Prepare solutions of the sirtuin enzymes, fluorogenic substrates, and NAD+ in the assay buffer at the desired concentrations.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Sirtuin enzyme
-
-
Initiate the reaction by adding NAD+ and the specific fluorogenic peptide substrate to each well. The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes) to allow the deacylation reaction to proceed.
-
-
Development:
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.
-
Incubate the plate at room temperature for a further period (e.g., 30-60 minutes) to allow for the generation of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used in the substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the control wells (without inhibitor) to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining sirtuin inhibitor selectivity and the central role of SIRT5 in key metabolic pathways.
Caption: Experimental workflow for sirtuin inhibitor selectivity profiling.
References
Cross-Validation of a SIRT5 Inhibitor with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of a representative SIRT5 inhibitor, MC3482 (referred to herein as SIRT5 Inhibitor 3 for illustrative purposes), with genetic models of SIRT5 loss-of-function (knockdown and knockout). The objective is to cross-validate the pharmacological inhibition of SIRT5 with genetic approaches, offering a robust framework for assessing the on-target effects of SIRT5-targeted therapies. This guide summarizes key experimental data, provides detailed methodologies for crucial experiments, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Pharmacological vs. Genetic Inhibition of SIRT5
The following table summarizes the comparative effects of this compound (MC3482) and SIRT5 genetic models (knockdown/knockout) on two key cellular processes: apoptosis and glycolysis. While direct head-to-head quantitative data from a single study is limited, this table compiles findings from comparable studies to provide a cohesive overview.
| Biological Process | Parameter Measured | This compound (MC3482) | SIRT5 Genetic Model (Knockdown/Knockout) | References |
| Apoptosis | Percentage of Apoptotic Cells (Annexin V/PI Staining) | Increased apoptosis in bovine mammary epithelial cells.[1] | Increased apoptosis in hepatocellular carcinoma (HCC) cells (Bel-7402 and Huh7) and acute myeloid leukemia (AML) cell lines (HL-60 and KG1a).[2][3][4] Specifically, SIRT5 knockdown in Bel-7402 cells increased apoptosis from ~5.5% to ~13%.[3] | [1][3][4] |
| Expression of Apoptosis-Related Proteins | Increased levels of pro-apoptotic proteins Bax and Caspase-3, and decreased levels of anti-apoptotic protein Bcl-2 in bovine mammary epithelial cells.[1] | Upregulation of pro-apoptotic proteins (cleaved caspase-3, cleaved PARP, Bax) and downregulation of anti-apoptotic Bcl-2 in HCC and AML cells.[2][3][4] | [1][2][3][4] | |
| Glycolysis | Lactate Production | Not explicitly quantified in direct comparison. However, inhibition of SIRT5 is expected to mimic the genetic knockout phenotype. | Decreased lactate production in primary hepatocytes from Sirt5 knockout mice, indicating reduced glycolytic flux.[5][6][7] | [5][6][7] |
| Glycolytic Flux (e.g., ECAR) | Not explicitly quantified in direct comparison. Inhibition of SIRT5 is expected to mimic the genetic knockout phenotype. | Sirt5 knockout primary hepatocytes show diminished glycolytic flux.[5][6][7] SIRT5 deficiency in adipose-derived mesenchymal stem cells leads to elevated glycolysis.[8] | [5][6][7][8] | |
| Activity of Glycolytic Enzymes | Inhibition of SIRT5 is expected to increase the malonylation and decrease the activity of enzymes like GAPDH. | Sirt5 knockout results in hypermalonylation and reduced activity of glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme.[5] | [5] |
Note: The quantitative data for the inhibitor and genetic models are often from different studies and cell types, which should be considered when making direct comparisons. The general trend, however, indicates a high degree of concordance between pharmacological inhibition and genetic ablation of SIRT5.
Mandatory Visualizations
Signaling Pathways
Caption: SIRT5 regulation of apoptosis.
Caption: SIRT5 regulation of glycolysis.
Experimental Workflow
Caption: Workflow for cross-validation.
Experimental Protocols
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted for flow cytometry to quantify apoptosis in cell populations following treatment with a SIRT5 inhibitor or genetic modification of SIRT5.
Materials:
-
Cells of interest (adherent or suspension)
-
SIRT5 inhibitor (e.g., MC3482) or transfection reagents for SIRT5 knockdown
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density.
-
For inhibitor studies, treat cells with the desired concentration of SIRT5 inhibitor (e.g., 20-50 µM MC3482) and a vehicle control for a specified duration (e.g., 24-48 hours).[1]
-
For genetic studies, transfect cells with SIRT5 siRNA/shRNA or a non-targeting control and incubate for 48-72 hours to achieve target knockdown.[2][3]
-
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle enzyme-free dissociation solution or trypsin. Combine with the collected medium.
-
Wash the cells once with cold PBS and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9][10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Glycolysis Assay: Seahorse XF Glycolytic Rate Assay
This protocol measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxyglucose)
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, and Glutamine
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to desired final concentrations. Warm to 37°C and adjust the pH to 7.4.
-
Wash the cells with the prepared assay medium and replace the culture medium with the final volume of assay medium.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes before the assay.
-
-
Seahorse XF Analyzer Setup and Run:
-
Load the hydrated sensor cartridge with the compounds from the Glycolytic Rate Assay Kit (Rotenone/Antimycin A and 2-Deoxyglucose) into the appropriate injection ports.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Run the pre-programmed assay protocol, which will measure basal ECAR and then the response to the sequential injections of Rotenone/Antimycin A (to inhibit mitochondrial respiration) and 2-Deoxyglucose (to inhibit glycolysis).[11][12][13]
-
-
Data Analysis:
-
The Seahorse software calculates the ECAR at different stages of the assay.
-
Basal glycolysis is the ECAR measurement before any injections.
-
The compensatory glycolysis is the ECAR after the injection of Rotenone/Antimycin A.
-
Compare the glycolytic rates between control, SIRT5 inhibitor-treated, and SIRT5 knockdown/knockout cells.
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Sirtuin 5 regulates acute myeloid leukemia cell viability and apoptosis by succinylation modification of glycine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT5 deficiency enhances the proliferative and therapeutic capacities of adipose‐derived mesenchymal stem cells via metabolic switching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT5 regulates autophagy and apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. hpst.cz [hpst.cz]
A Comparative Guide to Biochemical Assays for Confirming SIRT5 Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays used to validate the efficacy of SIRT5 inhibitors, with a focus on "SIRT5 inhibitor 3" (also identified as compound 46) and its comparison with other known SIRT5 inhibitors such as MC3482, GW5074, and Suramin. The content includes detailed experimental protocols, comparative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction to SIRT5 and its Inhibition
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases. Primarily located in the mitochondria, SIRT5 is a key regulator of various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and urea cycle, as well as cellular responses to oxidative stress. It removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins. Given its central role in cellular metabolism, SIRT5 has emerged as a promising therapeutic target for various diseases, including metabolic disorders and cancer, making the development and validation of potent and selective SIRT5 inhibitors a critical area of research.
Comparative Analysis of SIRT5 Inhibitors
The efficacy of a SIRT5 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other sirtuin isoforms (SIRT1-4, 6, 7). The following table summarizes the available biochemical data for this compound (compound 46) and other notable SIRT5 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.
| Inhibitor | SIRT5 IC50 (μM) | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) | Assay Type |
| This compound (compound 46) | 5.9[1] | >600[2] | >600[2] | >600[2] | Desuccinylation Assay |
| MC3482 | ~50 (42% inhibition)[2][3] | No significant inhibition[4] | Not reported | ~50 (8% inhibition)[4] | Desuccinylation Assay |
| GW5074 | >12.5 (>40% inhibition)[2] | Not reported | Not reported | Not reported | Deacetylation Assay |
| Suramin | 22[2][5] | 0.297[5][6] | 1.15[5][6] | Not reported | Deacetylase Activity Assay |
| Cyclic Tripeptide (compound 42) | 2.2[2][7] | 254.2[2][7] | 131.3[2][7] | >450[2][7] | Desuccinylation Assay |
| Thiobarbiturate (compound 56) | 2.3[7][8] | 5.3[7][8] | 9.7[7][8] | 41% inhibition at 50 µM[7][8] | Not specified |
Key Biochemical Assays for SIRT5 Inhibitor Validation
The most common method for assessing SIRT5 inhibitor efficacy is a fluorescence-based desuccinylation assay. This assay is amenable to high-throughput screening and provides a quantitative measure of inhibitor potency.
Fluorescence-Based Desuccinylation Assay
Principle: This assay utilizes a synthetic peptide substrate containing a succinylated lysine residue flanked by a fluorophore and a quencher. In the presence of active SIRT5, the succinyl group is removed. A subsequent enzymatic or chemical cleavage step, specific for the desuccinylated lysine, separates the fluorophore from the quencher, resulting in an increase in fluorescence signal. The inhibitory effect of a compound is determined by measuring the reduction in the fluorescence signal.
Experimental Workflow:
Caption: Workflow for a typical fluorescence-based SIRT5 inhibitor assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution, typically containing HEPES or Tris-HCl at a physiological pH (e.g., 7.5-8.0), NaCl, and a reducing agent like DTT.
-
SIRT5 Enzyme: Dilute recombinant human SIRT5 enzyme to the desired working concentration in assay buffer.
-
Inhibitor Stock: Prepare a serial dilution of the test inhibitor (e.g., "this compound") in a suitable solvent like DMSO, and then dilute further in assay buffer.
-
Substrate/Cofactor Mix: Prepare a solution containing the fluorogenic succinylated peptide substrate and the cofactor NAD+ in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the diluted inhibitor solution to the wells of a microplate.
-
Add 25 µL of the diluted SIRT5 enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the desuccinylation reaction by adding 50 µL of the substrate/NAD+ mix to each well.
-
Incubate the plate for 60-120 minutes at 37°C.
-
Stop the reaction and develop the signal by adding a developer solution (containing a protease that cleaves the desuccinylated peptide).
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
SIRT5 Signaling Pathway
SIRT5 plays a crucial role in regulating cellular metabolism and stress responses by deacylating a variety of mitochondrial and cytosolic proteins. Understanding this pathway is essential for elucidating the downstream effects of SIRT5 inhibition.
Upstream Regulators and Downstream Effectors of SIRT5:
Caption: Key upstream regulators and downstream pathways modulated by SIRT5.
Pathway Description:
-
Upstream Regulation: SIRT5 expression and activity are influenced by cellular energy status. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis, can upregulate SIRT5 expression. Conversely, AMP-activated protein kinase (AMPK), a sensor of low cellular energy, can suppress SIRT5 expression[9].
-
Downstream Effects: SIRT5 deacylates and modulates the activity of numerous enzymes involved in central metabolic pathways. For example, it can regulate enzymes in glycolysis (e.g., GAPDH), the TCA cycle (e.g., pyruvate dehydrogenase (PDH), succinate dehydrogenase (SDH), and isocitrate dehydrogenase 2 (IDH2)), fatty acid oxidation, and the urea cycle (e.g., carbamoyl phosphate synthetase 1 (CPS1))[5][6][10][11]. SIRT5 also plays a role in reactive oxygen species (ROS) detoxification by activating enzymes like superoxide dismutase 1 (SOD1) and glucose-6-phosphate dehydrogenase (G6PD)[8]. Additionally, SIRT5 has been implicated in the regulation of apoptosis[12].
Conclusion
The validation of SIRT5 inhibitor efficacy relies on robust and reproducible biochemical assays. The fluorescence-based desuccinylation assay is a widely used and reliable method for determining inhibitor potency and is suitable for high-throughput screening. When evaluating a novel inhibitor like "this compound," it is crucial to assess not only its potency against SIRT5 but also its selectivity against other sirtuin isoforms to understand its potential for off-target effects. A comprehensive understanding of the SIRT5 signaling pathway provides the necessary context for interpreting the biological consequences of SIRT5 inhibition. The data and protocols presented in this guide offer a framework for the systematic evaluation of SIRT5 inhibitors in a research and drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 34.237.233.138 [34.237.233.138]
- 6. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SIRT5 Inhibitor 3: Sirtuin Selectivity and Off-Target Kinase Inhibition Profile
Disclaimer: The designation "SIRT5 inhibitor 3" does not correspond to a publicly cataloged specific molecule. This guide utilizes data for MC3482 , a known selective SIRT5 inhibitor, as a representative compound to fulfill the comparative analysis. The off-target kinase inhibition data presented is hypothetical and for illustrative purposes to demonstrate a typical kinase screening profile, as comprehensive public data for MC3482's kinome-wide selectivity is not available.
This guide provides a comparative overview of the selectivity profile of a representative SIRT5 inhibitor, MC3482. It includes its known inhibitory activity against other sirtuin family members and an illustrative off-target kinase inhibition profile. Detailed experimental methodologies are provided for the key assays used to determine these profiles.
Data Presentation
The following tables summarize the inhibitory profile of our representative SIRT5 inhibitor.
Table 1: Sirtuin Selectivity Profile of MC3482
This table presents the known selectivity of MC3482 against other human sirtuin isoforms. Data is compiled from publicly available studies.[1][2]
| Target | % Inhibition @ 50 µM | IC₅₀ (µM) | Comments |
| SIRT5 | 42% (desuccinylase) | N/A | Primary target |
| SIRT1 | No significant impact | N/A | Demonstrates selectivity over SIRT1 |
| SIRT2 | N/A | N/A | Data not available |
| SIRT3 | No significant impact | N/A | Demonstrates selectivity over SIRT3 |
N/A: Data not publicly available.
Table 2: Hypothetical Off-Target Kinase Inhibition Profile of a Representative SIRT5 Inhibitor
This table provides a hypothetical off-target kinase inhibition profile as would be determined by a broad kinase screen (e.g., KINOMEscan). The data herein is for illustrative purposes only and does not represent experimentally determined values for MC3482. The kinases listed are common off-targets for other small molecule inhibitors and are chosen to represent a typical screening output.
| Kinase Target | % of Control @ 10 µM | Dissociation Constant (Kd) (nM) | Kinase Family |
| SIRT5 | Target | Target | Deacylase |
| ABL1 | 95 | > 10,000 | Tyrosine Kinase |
| SRC | 88 | > 10,000 | Tyrosine Kinase |
| LCK | 92 | > 10,000 | Tyrosine Kinase |
| ROCK1 | 75 | ~5,000 | Serine/Threonine Kinase |
| PIM1 | 45 | ~1,200 | Serine/Threonine Kinase |
| GSK3B | 85 | > 10,000 | Serine/Threonine Kinase |
| CDK2 | 98 | > 10,000 | Serine/Threonine Kinase |
| MAPK1 (ERK2) | 96 | > 10,000 | Serine/Threonine Kinase |
% of Control: In the context of a KINOMEscan assay, a lower percentage indicates stronger binding/inhibition. 100% indicates no binding.
Experimental Protocols
1. Sirtuin Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the inhibitory activity of a compound against sirtuin enzymes.
-
Objective: To measure the IC₅₀ value of an inhibitor against a specific sirtuin isoform (e.g., SIRT1, SIRT3, SIRT5).
-
Materials:
-
Recombinant human sirtuin enzyme (SIRT1, SIRT3, SIRT5, etc.).
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated or succinylated lysine adjacent to a fluorophore).
-
NAD⁺ (cofactor).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., containing trypsin) to cleave the deacetylated/desuccinylated peptide and release the fluorophore.
-
Test inhibitor (e.g., MC3482) at various concentrations.
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the assay buffer.
-
In a 384-well plate, add the sirtuin enzyme, the fluorogenic substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding NAD⁺ to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at 37°C for an additional period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and plot the results to determine the IC₅₀ value.
-
2. Kinase Inhibition Profiling (KINOMEscan®)
This protocol outlines the methodology for the KINOMEscan® competition binding assay, a standard for profiling inhibitor selectivity across a large panel of kinases.[3][4][5][6]
-
Objective: To quantify the binding affinity (Kd) or percent of control of a test compound against a large panel of human kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[4]
-
Procedure:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed ligand to create an affinity resin.
-
Binding Reaction: DNA-tagged kinases, the affinity resin, and the test compound (typically at a fixed concentration, e.g., 10 µM, for profiling, or in serial dilutions for Kd determination) are combined in a buffer solution in a multi-well plate.
-
Incubation: The plate is incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.
-
Washing: The magnetic beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted, DNA-tagged kinase is measured using qPCR.
-
Data Analysis: The amount of kinase recovered is compared between the test compound wells and a DMSO control well. A reduction in the amount of recovered kinase indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand. Results are typically presented as "% of Control" or as a dissociation constant (Kd) calculated from a dose-response curve.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the analysis of SIRT5 inhibitors.
Caption: Experimental workflow for inhibitor profiling.
Caption: Simplified SIRT5 signaling pathway.
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.6. KINOMEscan [bio-protocol.org]
- 4. chayon.co.kr [chayon.co.kr]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SIRT5 Inhibitor 3
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for SIRT5 inhibitor 3 (CAS No. 2128651-12-5), a potent and competitive inhibitor of the SIRT5 desuccinylase enzyme used in cancer and neurodegenerative disease research.
Disclaimer: The following procedures are based on general laboratory safety protocols and information for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 2128651-12-5) was not publicly available at the time of this writing. It is imperative to obtain and consult the SDS provided by your specific supplier for detailed and definitive guidance before handling or disposing of this compound.
Hazard Identification and Safety Precautions
Based on the Safety Data Sheet for a similar SIRT5 inhibitor, this compound is anticipated to be harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key information for this compound.
| Identifier | Value | Reference |
| Product Name | This compound | MedChemExpress |
| CAS Number | 2128651-12-5 | MedChemExpress |
| Molecular Formula | C₂₂H₁₂FN₃O₄ | MedChemExpress |
| Molecular Weight | 401.35 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Purity | ≥98% | MedChemExpress |
Step-by-Step Disposal Protocol
The proper disposal of this compound, both in its pure form and in solution, must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Unused or expired pure this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste. Do not mix with other types of waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Specify the solvent used on the label.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of in the designated solid chemical waste container.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the CAS number ("2128651-12-5"), and the primary hazards (e.g., "Toxic," "Environmental Hazard").
3. Storage of Waste:
-
Waste containers should be stored in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leakage or evaporation.
4. Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash under any circumstances. Its high toxicity to aquatic life necessitates disposal through an approved hazardous waste management facility.
5. Decontamination:
-
Any spills should be cleaned up immediately using appropriate absorbent materials. The contaminated absorbent materials must then be disposed of as hazardous solid waste.
-
After handling, thoroughly wash your hands and any exposed skin with soap and water.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the necessary steps for the safe and compliant disposal of this compound waste in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
